Z-Ala-Ala-Asp-CMK
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H24ClN3O7 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
(3S)-5-chloro-4-oxo-3-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H24ClN3O7/c1-11(18(28)23-14(8-16(25)26)15(24)9-20)21-17(27)12(2)22-19(29)30-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,21,27)(H,22,29)(H,23,28)(H,25,26)/t11-,12-,14-/m0/s1 |
InChI Key |
RNSFZRYNQRIARX-OBJOEFQTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Z-Ala-Ala-Asp-CMK
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) is a synthetic peptide derivative that functions as a potent and irreversible inhibitor of granzyme B, a serine protease crucial for inducing apoptosis in target cells by cytotoxic T lymphocytes and natural killer cells. By forming a covalent bond with the active site of granzyme B, Z-AAD-CMK effectively blocks its proteolytic activity. This inhibition consequently attenuates the downstream signaling cascade of apoptosis, including the activation of executioner caspases such as caspase-3, and subsequent cellular dismantling events like DNA fragmentation. This technical guide provides a comprehensive overview of the mechanism of action of Z-AAD-CMK, including its inhibitory kinetics, effects on apoptotic pathways, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Irreversible Inhibition of Granzyme B
This compound is a cell-permeable peptide chloromethylketone that acts as a selective and irreversible inhibitor of granzyme B.[1][2] The specificity of Z-AAD-CMK is conferred by its peptide sequence (Ala-Ala-Asp), which mimics the natural substrate recognition motif of granzyme B. The inhibitor targets the active site of granzyme B, where the chloromethylketone moiety forms a covalent bond with a critical histidine residue in the catalytic triad.[3] This irreversible binding permanently inactivates the enzyme, thereby preventing it from cleaving its downstream substrates and initiating the apoptotic cascade.
Quantitative Inhibition Data
| Target Enzyme | Inhibitor | Reported Value | Cell-Based Assay Concentration | Reference |
| Granzyme B | This compound | ID50 = 300 nM (for fragmentin 2, a rat homolog) | 10 ng/mL - 100 µmol/L | [4][6] |
| Caspase-3 | This compound | Indirect inhibition | 50 µM | [4] |
Note: The ID50 value is for a rat homolog of granzyme B. The cell-based assay concentrations indicate the range of effective concentrations used in various experimental setups to observe a biological effect.
Signaling Pathways
Granzyme B, once delivered into a target cell, initiates apoptosis through multiple pathways. Z-AAD-CMK, by inhibiting granzyme B, effectively blocks these downstream signaling events.
Granzyme B-Mediated Apoptosis Pathway
The primary pathway initiated by granzyme B is the caspase-dependent apoptotic pathway. Granzyme B directly cleaves and activates pro-caspase-3, the principal executioner caspase. Activated caspase-3 then orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.
Caption: Inhibition of Granzyme B-mediated apoptosis by Z-AAD-CMK.
Experimental Protocols
Granzyme B Inhibition Assay
This protocol is designed to determine the inhibitory effect of Z-AAD-CMK on the enzymatic activity of purified granzyme B.
Materials:
-
Purified active human granzyme B
-
Granzyme B substrate (e.g., Ac-IETD-pNA or a fluorogenic substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of Z-AAD-CMK in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
In a 96-well plate, add 50 µL of the diluted Z-AAD-CMK or vehicle control to respective wells.
-
Add 25 µL of purified granzyme B solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Add 25 µL of the granzyme B substrate to each well to initiate the reaction.
-
Immediately measure the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) at the appropriate wavelength using a microplate reader.
-
Take kinetic readings every 1-2 minutes for 15-30 minutes.
-
Calculate the rate of substrate cleavage for each concentration of Z-AAD-CMK.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
Inhibition of Apoptosis in Target Cells
This protocol assesses the ability of Z-AAD-CMK to protect target cells from apoptosis induced by cytotoxic cells.
Materials:
-
Target cells (e.g., Jurkat cells)
-
Effector cells (e.g., activated human PBMCs or NK cells)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Culture target cells to the desired density.
-
Pre-incubate the target cells with various concentrations of Z-AAD-CMK or vehicle control for 1 hour at 37°C.
-
Co-culture the pre-treated target cells with effector cells at an appropriate effector-to-target ratio (e.g., 10:1) for 4 hours.
-
As controls, incubate target cells alone and target cells with effector cells without the inhibitor.
-
After the co-incubation, harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) in each condition.
Caption: Experimental workflow for assessing apoptosis inhibition.
Conclusion
This compound is a valuable research tool for studying the role of granzyme B in apoptosis and immune surveillance. Its high specificity and irreversible mechanism of action make it a potent inhibitor for elucidating the intricacies of cell-mediated cytotoxicity. The provided experimental protocols offer a framework for researchers to investigate the efficacy and mechanism of Z-AAD-CMK in various experimental systems. Further research to definitively establish its inhibitory constants against a broad range of proteases will enhance its utility and contribute to a more complete understanding of its biological effects.
References
Z-Ala-Ala-Asp-CMK: A Technical Guide to its Function as a Selective Granzyme B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) is a potent and selective, irreversible inhibitor of Granzyme B, a serine protease crucial in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental applications of Z-AAD-CMK. It is designed to be a comprehensive resource for researchers in immunology, oncology, and drug development, offering detailed experimental protocols and a clear visualization of the relevant signaling pathways.
Introduction
This compound is a synthetic peptide derivative that functions as a highly effective inhibitor of Granzyme B.[1] Its structure, featuring a chloromethylketone (CMK) reactive group, allows it to form a covalent bond with the active site of Granzyme B, leading to irreversible inhibition.[2] This specificity makes Z-AAD-CMK an invaluable tool for studying the physiological and pathological roles of Granzyme B, particularly in the context of apoptosis (programmed cell death) and inflammatory processes.
Mechanism of Action
Z-AAD-CMK selectively targets and inhibits Granzyme B, a key effector molecule in cell-mediated cytotoxicity. By binding to the active site of Granzyme B, Z-AAD-CMK blocks its proteolytic function.[1] This inhibition has significant downstream consequences, primarily the attenuation of Granzyme B-induced apoptosis. Granzyme B, delivered into target cells by perforin, can initiate apoptosis through two main pathways: a caspase-dependent pathway and a caspase-independent pathway. Z-AAD-CMK effectively blocks both of these pathways at their origin by neutralizing Granzyme B activity.
Quantitative Data: Inhibitory Activity
| Target Enzyme | Inhibitor | IC50/Ki | Notes |
| Granzyme B | This compound | Not specified | Selective and irreversible inhibitor.[1] |
| Caspase-3 | This compound | Inhibition observed at 50 µM | Reduces caspase-3 activity in co-culture systems.[1] |
Note: The lack of standardized, publicly available Ki or IC50 values for Z-AAD-CMK against a full caspase panel is a current limitation in the literature. Researchers are advised to perform their own kinetic studies to determine the precise inhibitory concentrations for their specific experimental systems.
Signaling Pathway
The following diagram illustrates the central role of Granzyme B in inducing apoptosis and the point of intervention by this compound.
Figure 1. Granzyme B-mediated apoptosis pathway and inhibition by Z-AAD-CMK.
Experimental Protocols
In Vitro Granzyme B Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibitory effect of Z-AAD-CMK on Granzyme B activity.
Materials:
-
Recombinant human Granzyme B
-
Granzyme B substrate (e.g., Ac-IETD-pNA or a fluorogenic substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS)
-
This compound (stock solution in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a working solution of recombinant Granzyme B in assay buffer. The final concentration should be determined based on the manufacturer's instructions and preliminary experiments to achieve a linear reaction rate.
-
Prepare serial dilutions of Z-AAD-CMK in assay buffer. Include a vehicle control (DMSO) without the inhibitor.
-
To each well of the 96-well plate, add 50 µL of the Granzyme B working solution.
-
Add 10 µL of the Z-AAD-CMK dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Prepare the Granzyme B substrate solution in assay buffer according to the manufacturer's recommendations.
-
Initiate the reaction by adding 40 µL of the substrate solution to each well.
-
Immediately measure the fluorescence (or absorbance for colorimetric substrates) at the appropriate excitation and emission wavelengths in a kinetic mode for at least 30 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.
-
Determine the IC50 value of Z-AAD-CMK by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Apoptosis Assay using Flow Cytometry
This protocol details the use of Z-AAD-CMK to inhibit Granzyme B-induced apoptosis in a target cell line, followed by analysis using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Target cell line (e.g., Jurkat cells)
-
Effector cells (e.g., activated human CTLs or NK cells) or a method to deliver Granzyme B (e.g., with perforin)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture the target cells to the desired density.
-
Pre-incubate the target cells with various concentrations of Z-AAD-CMK (e.g., 10-100 µM) or vehicle control (DMSO) for 1-2 hours at 37°C in a CO2 incubator.
-
Induce apoptosis by co-culturing the pre-treated target cells with effector cells at an appropriate effector-to-target ratio (e.g., 5:1) for 4-6 hours. Alternatively, treat the cells with purified Granzyme B and a sub-lytic concentration of perforin.
-
Harvest the cells by gentle centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.
-
Quantify the percentage of apoptotic cells in the presence and absence of Z-AAD-CMK to determine its inhibitory effect.
Conclusion
This compound is a cornerstone tool for investigating the multifaceted roles of Granzyme B in cellular and organismal biology. Its high selectivity and irreversible mode of action provide a reliable means to dissect the Granzyme B signaling cascade in apoptosis and inflammation. The experimental protocols and pathway diagram provided in this guide offer a solid foundation for researchers to effectively utilize Z-AAD-CMK in their studies, contributing to a deeper understanding of immune-mediated cell death and the development of novel therapeutic strategies.
References
Introduction to Apoptosis and the Granzyme B Pathway
An In-depth Technical Guide on the Core Role of Z-Ala-Ala-Asp-CMK in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound (Z-AAD-CMK), a pivotal tool in the study of apoptosis. We will delve into its mechanism of action, present quantitative data, and provide detailed experimental protocols and signaling pathway diagrams to facilitate its effective use in research and development.
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. It is executed through intricate signaling cascades, broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. A specialized form of the extrinsic pathway is initiated by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, which utilize pore-forming proteins (perforins) and a family of serine proteases called granzymes to induce apoptosis in target cells.
Granzyme B is the most potent of these proteases, playing a central role in initiating the execution phase of apoptosis.[1] Once delivered into the target cell, Granzyme B directly cleaves and activates key downstream effector proteins, most notably pro-caspase-3, thereby triggering the caspase cascade that culminates in cell death.[2][3]
This compound (Z-AAD-CMK): A Selective Granzyme B Inhibitor
This compound, also known as Z-AAD-CMK, is a synthetic, cell-permeable tetrapeptide that functions as a selective and irreversible inhibitor of Granzyme B.[4][5] The "CMK" (chloromethylketone) moiety forms a covalent bond with the active site of Granzyme B, effectively and irreversibly blocking its proteolytic function.[2] This specificity makes Z-AAD-CMK an invaluable chemical probe for elucidating the precise role of Granzyme B in cytotoxic cell-mediated apoptosis and for distinguishing this pathway from other apoptotic stimuli.
Core Mechanism of Action
The primary role of Z-AAD-CMK in apoptosis is the direct inhibition of Granzyme B. By binding to and inactivating Granzyme B, Z-AAD-CMK prevents the activation of the downstream caspase cascade. This leads to the suppression of key apoptotic events, including:
-
Inhibition of Caspase-3 Activation: Granzyme B directly cleaves pro-caspase-3 to its active form. By inhibiting Granzyme B, Z-AAD-CMK prevents this activation, thereby reducing overall caspase-3 activity.[2][4]
-
Prevention of PARP-1 Cleavage: Poly (ADP-ribose) polymerase (PARP-1) is a crucial DNA repair enzyme and a primary substrate for activated caspase-3. Its cleavage is a hallmark of apoptosis. Z-AAD-CMK treatment results in decreased cleavage of PARP-1, confirming the interruption of the caspase-dependent apoptotic pathway.[3]
-
Reduction of DNA Fragmentation: The inhibition of the caspase cascade prevents the activation of caspase-activated DNase (CAD), the nuclease responsible for the characteristic internucleosomal DNA fragmentation seen in apoptosis. Studies have shown that Z-AAD-CMK reduces DNA fragmentation in cells targeted by cytotoxic lymphocytes.[4]
Quantitative Data
The efficacy of Z-AAD-CMK has been quantified in various studies. The following table summarizes key quantitative data regarding its inhibitory activity.
| Parameter | Value | Target Enzyme/Process | Cell System/Assay |
| ID₅₀ | 300 nM | Fragmentin 2 (Rat Granzyme B homolog) | Inhibition of DNA fragmentation in lymphocytes |
| Effective Concentration | 50 µM | Granzyme B | Reduction of DNA fragmentation and caspase-3 activity in OSC-3 cells |
| Effective Concentration | 10 ng/mL | Granzyme B | Inhibition of IL-18 activation and IFN-γ secretion in keratinocyte/CD8+ T cell co-culture |
| Effective Concentration | 100 µM | Granzyme B | Inhibition of cell death in co-culture systems |
Signaling Pathway Visualization
The following diagram illustrates the Granzyme B-mediated apoptotic pathway and highlights the specific point of inhibition by Z-AAD-CMK.
References
An In-depth Technical Guide to the Inhibition of Granzyme B by Z-Ala-Ala-Asp-CMK
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibition of granzyme B, a key serine protease in cytotoxic lymphocyte-mediated apoptosis, by the synthetic peptide inhibitor Z-Ala-Ala-Asp-CMK (Z-AAD-CMK). This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Introduction to Granzyme B and Z-AAD-CMK
Granzyme B is a serine protease predominantly found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1] Upon release into a target cell, granzyme B plays a crucial role in initiating apoptosis, or programmed cell death, a fundamental process for eliminating virus-infected and cancerous cells.[1]
This compound (also known as Z-AAD-CMK) is a synthetic, cell-permeable peptide that acts as a selective and irreversible inhibitor of granzyme B.[2][3] Its structure mimics the substrate recognition sequence of granzyme B, allowing it to specifically target and block the enzyme's active site.[3] This inhibitory action makes Z-AAD-CMK a valuable tool for studying the roles of granzyme B in various physiological and pathological processes.
Mechanism of Granzyme B Inhibition by Z-AAD-CMK
Z-AAD-CMK functions as an irreversible inhibitor by forming a stable covalent bond with the active site of granzyme B.[3] The chloromethylketone (CMK) moiety of the inhibitor reacts with a critical histidine residue within the enzyme's catalytic triad, thereby permanently inactivating it. This targeted inhibition prevents granzyme B from cleaving its downstream substrates, effectively blocking the initiation of the apoptotic cascade.
Quantitative Data on Z-AAD-CMK Inhibition
The potency of Z-AAD-CMK as a granzyme B inhibitor has been quantified, providing essential data for experimental design and interpretation.
| Parameter | Value | Reference |
| ID50 | 0.3 µM | [1] |
| Effective Inhibitory Concentration | 10 ng/mL | [2] |
| Effective Inhibitory Concentration (in cell culture) | 50 µM | [2] |
Granzyme B-Mediated Apoptosis Signaling Pathway
Granzyme B triggers apoptosis through a multi-faceted signaling cascade that involves both caspase-dependent and -independent mechanisms. The following diagram illustrates the core signaling pathway.
Caption: Granzyme B signaling pathway leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the inhibition of granzyme B by Z-AAD-CMK.
Fluorometric Granzyme B Activity Assay
This assay measures the enzymatic activity of granzyme B by detecting the cleavage of a fluorogenic substrate.
Materials:
-
Purified granzyme B or cell lysate containing granzyme B
-
Z-AAD-CMK (inhibitor)
-
Granzyme B substrate (e.g., Ac-IETD-AFC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol)
-
96-well black microplate
-
Fluorometer (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Prepare a stock solution of Z-AAD-CMK in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of Z-AAD-CMK at various concentrations (or DMSO for control) to the respective wells.
-
Add 20 µL of the granzyme B sample to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the granzyme B substrate solution to each well.
-
Immediately measure the fluorescence intensity at 37°C in a kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.
-
The rate of substrate cleavage is determined by the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of Z-AAD-CMK and determine the IC50 value.
Caption: Workflow for a fluorometric granzyme B inhibition assay.
Caspase-3 Activity Assay in Cell Culture
This protocol measures the activity of caspase-3, a key downstream effector of granzyme B, in cells treated with an apoptosis-inducing agent and the granzyme B inhibitor.
Materials:
-
Target cells (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., cytotoxic T lymphocytes, or purified granzyme B and perforin)
-
Z-AAD-CMK
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric assay)
-
Assay buffer
-
96-well plate (clear for colorimetric, black for fluorometric)
-
Spectrophotometer (405 nm) or fluorometer (Ex: 400 nm, Em: 505 nm)
Procedure:
-
Seed target cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of Z-AAD-CMK for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent. Include appropriate controls (untreated cells, cells with inducing agent only).
-
Incubate for the desired time period (e.g., 4-6 hours).
-
Lyse the cells by adding cell lysis buffer and incubating on ice.
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new 96-well plate.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence.
-
The level of caspase-3 activity is proportional to the signal generated. Compare the activity in Z-AAD-CMK-treated samples to the control to determine the extent of inhibition.
Conclusion
This compound is a potent and specific tool for the irreversible inhibition of granzyme B. Its utility in elucidating the intricate roles of granzyme B in apoptosis and other cellular processes is invaluable for researchers in immunology, oncology, and drug development. The protocols and data presented in this guide provide a solid foundation for the effective use of Z-AAD-CMK in experimental settings.
References
An In-depth Technical Guide to Z-Ala-Ala-Asp-CMK: Structure, Properties, and Applications in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Ala-Ala-Asp-CMK (also known as Z-AAD-CMK) is a synthetic, irreversible peptide inhibitor primarily recognized for its potent and selective inhibition of granzyme B, a key serine protease involved in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis. Structurally, it is a tripeptide composed of Alanine-Alanine-Aspartic acid, featuring an N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal chloromethyl ketone (CMK) reactive group. The CMK moiety forms a covalent bond with the active site of target proteases, leading to irreversible inhibition. While its principal target is granzyme B, this compound also exhibits inhibitory activity against caspase-3, an essential executioner caspase in the apoptotic cascade. This dual inhibitory profile makes it a valuable tool for dissecting the molecular mechanisms of apoptosis and for investigating the roles of granzyme B and caspases in various physiological and pathological processes, including immune responses, inflammatory diseases, and cancer. This guide provides a comprehensive overview of the structure, properties, and experimental applications of this compound.
Core Properties and Structure
This compound is a peptide derivative with a well-defined chemical structure that dictates its inhibitory activity. The benzyloxycarbonyl (Z) group at the N-terminus enhances cell permeability, while the chloromethyl ketone (CMK) at the C-terminus acts as a warhead, irreversibly binding to the active site of target proteases.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | Z-Alanine-Alanine-Aspartic acid (O-methyl)-chloromethyl ketone |
| Synonyms | Z-AAD-CMK, Granzyme B Inhibitor |
| Molecular Formula | C₂₀H₂₆ClN₃O₇ |
| Molecular Weight | 455.89 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% by HPLC |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C, desiccated and protected from light. Stock solutions in DMSO can be stored at -20°C for up to one year.[1] |
Stability
This compound stock solutions in dry DMSO are stable for at least one year when stored at -20°C.[1] For aqueous solutions, it is recommended to prepare them fresh for each experiment to avoid potential degradation. The stability in aqueous buffers is pH-dependent, with increased degradation observed at non-neutral pH.
Mechanism of Action and Biological Activity
This compound functions as an irreversible inhibitor of specific serine proteases. Its mechanism of action involves the formation of a covalent bond between the chloromethyl ketone group and a key histidine residue in the enzyme's active site, rendering the enzyme inactive.
Inhibition of Granzyme B
The primary biological activity of this compound is the selective and irreversible inhibition of granzyme B.[2] Granzyme B, released by cytotoxic lymphocytes, is a critical mediator of apoptosis in target cells. It cleaves and activates a cascade of downstream effector molecules, including caspases. By inhibiting granzyme B, this compound effectively blocks this pathway of cell death. In co-culture systems of normal human keratinocytes and CD8+ T cells, this compound at a concentration of 10 ng/mL for 72 hours has been shown to inhibit granzyme B-induced IL-18 activation and IFN-γ secretion.[3]
Inhibition of Caspase-3
In addition to its potent activity against granzyme B, this compound also inhibits caspase-3, a key executioner caspase in the apoptotic pathway.[3] Caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The ability of this compound to inhibit caspase-3 allows for the investigation of caspase-3-dependent apoptotic events. In co-culture systems of OSC-3 cells and LAK cells, this compound at 50 μM for 18 hours has been demonstrated to reduce DNA fragmentation and inhibit caspase-3 activity.[3]
Downstream Effects
By inhibiting granzyme B and caspase-3, this compound can modulate various downstream events in the apoptotic cascade. One of the key substrates of both granzyme B and activated caspase-3 is Poly (ADP-ribose) polymerase (PARP). Cleavage of PARP is a hallmark of apoptosis. Studies have shown that treatment with this compound can lead to a decrease in the cleavage of PARP-1 in HANK-1 cells, indicating an inhibition of the apoptotic pathway.[4]
Quantitative Data
While specific IC50 and Ki values for this compound are not consistently reported across the literature, its effective concentrations in cellular assays provide an indication of its potency.
| Target | Assay Type | Effective Concentration | Cell Line/System | Observed Effect |
| Granzyme B | Co-culture | 10 ng/mL (72 h) | Normal human keratinocytes and CD8+ T cells | Inhibition of IL-18 activation and IFN-γ secretion[3] |
| Caspase-3 | Co-culture | 50 μM (18 h) | OSC-3 cells and LAK cells | Reduction of DNA fragmentation and caspase-3 activity[3] |
| Granzyme B | Cell Viability | Dose-dependent | C-28/12 chondrocytes and K562 cells | Inhibition of chondrocyte cytotoxicity[2] |
| Apoptosis | Cell Viability | Not specified | Tc1 cells | Inhibition of apoptosis[2] |
Experimental Protocols
General Handling and Preparation of Stock Solutions
Due to the reactive nature of the chloromethyl ketone group, it is crucial to handle this compound with care.
-
Reconstitution: Prepare stock solutions (e.g., 10 mM) in anhydrous DMSO.[5][6]
-
Storage: Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[3] For long-term storage, -80°C is recommended.
-
Working Solutions: Dilute the DMSO stock solution in the appropriate aqueous buffer immediately before use.
Granzyme B Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against granzyme B.
Materials:
-
Recombinant human granzyme B
-
Fluorogenic granzyme B substrate (e.g., Ac-IETD-AFC)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol, pH 7.4)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add recombinant granzyme B to each well (except for the blank).
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic granzyme B substrate to all wells.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Monitor the fluorescence kinetically over a set period (e.g., 30-60 minutes).
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
Caspase-3 Activity Assay
This protocol outlines a general method for measuring the inhibition of caspase-3 by this compound.
Materials:
-
Cell lysate containing activated caspase-3 (from apoptotic cells)
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)[7]
-
Caspase assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare cell lysates from cells induced to undergo apoptosis and from control (non-apoptotic) cells.
-
Determine the protein concentration of the cell lysates.
-
Prepare a series of dilutions of this compound in caspase assay buffer.
-
In a 96-well plate, add a consistent amount of cell lysate to each well.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate for 10-30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic caspase-3 substrate to all wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).[7]
-
Calculate the caspase-3 activity and the percentage of inhibition for each concentration of this compound.
Signaling Pathways and Experimental Workflows
Granzyme B-Mediated Apoptosis Pathway
The following diagram illustrates the central role of granzyme B in initiating apoptosis and the point of inhibition by this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. mpbio.com [mpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mybiosource.com [mybiosource.com]
- 7. media.cellsignal.com [media.cellsignal.com]
Methodological & Application
Z-Ala-Ala-Asp-CMK: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) is a synthetic, cell-permeable, and irreversible peptide inhibitor. It is primarily recognized as a selective inhibitor of Granzyme B, a serine protease crucial in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis.[1][2][3][4] Additionally, this compound has been shown to inhibit caspase-3, a key executioner caspase in the apoptotic cascade.[1] This dual inhibitory activity makes this compound a valuable tool for studying the mechanisms of apoptosis and inflammation. This document provides detailed application notes and experimental protocols for the use of this compound in research settings.
Biochemical Properties and Mechanism of Action
This compound functions by covalently binding to the active site of its target proteases, thereby irreversibly inhibiting their enzymatic activity.[3] Its peptide sequence (Ala-Ala-Asp) mimics the substrate recognition site of Granzyme B, conferring its selectivity. Granzyme B, upon entering a target cell, can initiate apoptosis through two primary pathways: direct cleavage and activation of effector caspases (like caspase-3) or by cleaving other cellular substrates, such as Bid, which in turn activates the mitochondrial apoptotic pathway. By inhibiting Granzyme B, this compound can block these downstream apoptotic events. Its inhibitory effect on caspase-3 further downstream in the apoptotic cascade provides an additional layer of apoptosis blockade.
Data Presentation
The following tables summarize the quantitative data available for this compound.
Table 1: Inhibitory Activity
| Target | IC50/ID50 | Comments |
| Granzyme B | Not explicitly defined in reviewed literature | Described as a selective and potent inhibitor. |
| Caspase-3 | Not explicitly defined in reviewed literature | Shown to inhibit caspase-3 activity in cellular assays. |
| Fragmentin 2 (rat Granzyme B homolog) | 300 nM | Inhibition of apoptosis-related DNA fragmentation. |
Table 2: Effective Concentrations in Cellular Assays
| Application | Cell Type | Concentration | Duration | Observed Effect | Reference |
| Inhibition of Granzyme B-induced IL-18 activation and IFN-γ secretion | Co-culture of normal human keratinocytes and CD8+ T cells | 10 ng/mL | 72 h | Inhibition of cytokine secretion. | [1] |
| Inhibition of apoptosis | OSC-3 cells co-cultured with LAK cells | 50 µM | 18 h | Reduction of DNA fragmentation, inhibition of caspase-3 activity, and decreased ROS production.[1][2] | |
| Inhibition of Granzyme B-mediated cytotoxicity | HANK-1 cells | Not specified | 3 days | Decreased cleavage of PARP-1.[5] | |
| Inhibition of Granzyme B activity | Co-culture systems | 100 µM | Not specified | Used as a Granzyme B inhibitor.[6] |
Table 3: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₆ClN₃O₇ |
| Molecular Weight | 455.89 g/mol |
| Solubility | Soluble in DMSO.[2] |
| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[1] |
Mandatory Visualizations
Caption: Granzyme B and Caspase-3 signaling pathway with points of inhibition by this compound.
References
Application Notes and Protocols for Z-Ala-Ala-Asp-CMK in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ala-Ala-Asp-CMK (also known as Z-AAD-CMK) is a synthetic peptide that acts as a selective and irreversible inhibitor of granzyme B.[1][2] Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[2] Upon release into a target cell, granzyme B plays a crucial role in initiating apoptosis, making it a key player in cell-mediated cytotoxicity. Z-AAD-CMK functions by covalently binding to the active site of granzyme B, thereby blocking its proteolytic activity.[1] Its cell-permeable nature, often facilitated by a methyl ester design, allows it to be effectively used in cell culture experiments to study the roles of granzyme B in various biological processes, including apoptosis, inflammation, and autoimmune diseases.[2]
Mechanism of Action
This compound is a peptide chloromethylketone that specifically targets granzyme B. The peptide sequence (Ala-Ala-Asp) mimics the natural substrate recognition site of granzyme B, guiding the inhibitor to the enzyme's active site. The chloromethylketone reactive group then forms an irreversible covalent bond with a critical histidine residue in the active site, permanently inactivating the enzyme. This high specificity makes Z-AAD-CMK a valuable tool for distinguishing granzyme B-mediated effects from other proteolytic pathways.
Applications in Cell Culture
-
Inhibition of Granzyme B-Mediated Apoptosis: The primary application of Z-AAD-CMK is to block apoptosis induced by cytotoxic lymphocytes. This is essential for studying the mechanisms of immune-mediated cell death and for investigating potential therapeutic strategies to protect cells from such damage.
-
Investigation of Inflammatory Pathways: Granzyme B has been implicated in inflammatory processes. Z-AAD-CMK can be used to explore the role of granzyme B in cytokine processing and secretion, such as its ability to induce IL-18 activation and IFN-γ secretion.[3]
-
Cancer Research: In the context of cancer, Z-AAD-CMK can be used to study the resistance of tumor cells to immune attack and to investigate the downstream effects of granzyme B in cancer cell lines.[3]
-
Autoimmune Disease Research: Given the role of cytotoxic lymphocytes in autoimmune diseases, Z-AAD-CMK is a useful tool to dissect the contribution of granzyme B to the pathology of these conditions.
Quantitative Data Summary
While a specific IC50 value for Z-AAD-CMK against granzyme B is not consistently reported in the available literature, its effective concentrations in various cell culture applications have been documented. The following table summarizes these findings to guide experimental design.
| Parameter | Value(s) | Cell System/Context | Observed Effect | Reference |
| Effective Concentration | 10 ng/mL | Co-culture of normal human keratinocytes and CD8+ T cells | Inhibition of granzyme B-induced IL-18 activation and IFN-γ secretion | [3] |
| 50 µM | Co-culture of OSC-3 cells and LAK cells | Reduction of DNA fragmentation, inhibition of caspase-3 activity, and decreased ROS production | [3] | |
| 100 µmol/L | Co-culture systems (unspecified) | Inhibition of granzyme B activity | [1] | |
| Incubation Time | 18 hours | Co-culture of OSC-3 cells and LAK cells | To observe inhibition of apoptosis markers | [3] |
| 72 hours | Co-culture of normal human keratinocytes and CD8+ T cells | To measure inhibition of cytokine secretion | [3] | |
| 3 days | HANK-1 cells | To observe decreased cleavage of PARP-1 | [4] |
Signaling Pathways
Granzyme B-Mediated Apoptosis Pathway
Granzyme B, delivered into the target cell by perforin, can induce apoptosis through both caspase-dependent and caspase-independent pathways. Z-AAD-CMK acts at the apex of this pathway by directly inhibiting granzyme B.
Caption: Granzyme B signaling pathway leading to apoptosis.
Experimental Protocols
Protocol 1: Inhibition of Granzyme B-Mediated Cytotoxicity in a Co-culture System
This protocol provides a general framework for assessing the inhibitory effect of Z-AAD-CMK on cytotoxicity induced by effector cells (e.g., NK cells or activated T cells) on target cells.
Materials:
-
Target cells (e.g., a tumor cell line)
-
Effector cells (e.g., primary NK cells or CTLs)
-
Complete cell culture medium appropriate for both cell types
-
This compound (powder or stock solution in DMSO)
-
DMSO (for vehicle control)
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., LDH release assay or a fluorescent live/dead cell stain)
-
Incubator (37°C, 5% CO₂)
-
Plate reader or fluorescence microscope
Procedure:
-
Preparation of Z-AAD-CMK Stock Solution:
-
If starting with a powder, dissolve Z-AAD-CMK in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed the target cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Allow the cells to adhere overnight.
-
-
Pre-treatment with Z-AAD-CMK:
-
On the day of the experiment, prepare working solutions of Z-AAD-CMK in complete culture medium at various concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Z-AAD-CMK concentration) and a no-treatment control.
-
Remove the old medium from the target cells and add the medium containing Z-AAD-CMK or the vehicle control.
-
Incubate the cells for 1-2 hours at 37°C to allow for inhibitor uptake.
-
-
Co-culture with Effector Cells:
-
Add the effector cells to the wells containing the pre-treated target cells at a desired effector-to-target (E:T) ratio (e.g., 5:1, 10:1).
-
Include control wells with target cells only (for spontaneous death) and target cells with a lysis agent (for maximum killing, provided in most cytotoxicity kits).
-
-
Incubation:
-
Incubate the co-culture plate for a predetermined period (e.g., 4, 8, or 18 hours) at 37°C.
-
-
Assessment of Cytotoxicity:
-
Following incubation, measure cell death using your chosen cytotoxicity assay according to the manufacturer's instructions.
-
For an LDH assay, collect the supernatant to measure LDH release.
-
For fluorescent staining, wash the cells and proceed with imaging or plate reader analysis.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each condition.
-
Plot the percentage of specific lysis against the concentration of Z-AAD-CMK to determine its inhibitory effect.
-
Experimental Workflow Diagram
Caption: General workflow for a cytotoxicity inhibition experiment.
Concluding Remarks
This compound is a powerful and specific tool for investigating the biological functions of granzyme B in cell culture. Its irreversible mode of action and cell permeability make it suitable for a wide range of applications in immunology, cancer biology, and inflammation research. The provided protocols and data serve as a starting point for researchers to design and execute experiments aimed at elucidating the roles of granzyme B in their specific systems of interest. As with any inhibitor, it is crucial to include appropriate controls to ensure that the observed effects are specifically due to the inhibition of granzyme B.
References
Application Notes and Protocols for Z-Ala-Ala-Asp-CMK in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) is a potent and irreversible inhibitor of granzyme B, a serine protease critically involved in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis.[1][2][3][4][5] It is also reported to inhibit caspase-3 activity in certain cellular contexts.[1][2][3] These characteristics position Z-AAD-CMK as a valuable tool for investigating the roles of granzyme B and caspase-3 in various pathological processes, including autoimmune diseases, inflammatory disorders, and cancer. This document provides a comprehensive overview of the available data on Z-AAD-CMK and outlines protocols for its application in in vivo studies, with a focus on establishing an appropriate dosage regimen.
Data Presentation
In Vitro Efficacy of Z-AAD-CMK
| Cell System | Concentration | Observed Effect | Reference |
| Co-culture of OSC-3 cells and LAK cells | 50 µM | Reduced DNA fragmentation, inhibited caspase-3 activity, and decreased ROS production. | [1] |
| Co-culture of normal human keratinocytes and CD8+ T cells | 10 ng/mL | Inhibited granzyme B-induced IL-18 activation and IFN-γ secretion. | [1] |
Experimental Protocols
Protocol 1: Determination of an Initial In Vivo Dose Range
The transition from in vitro to in vivo studies requires careful consideration of pharmacokinetic and pharmacodynamic properties. The following protocol outlines a general approach to establish a starting dose for Z-AAD-CMK in an animal model.
1. In Vitro to In Vivo Dose Extrapolation (A General Guideline)
A common, though indirect, method to estimate a starting in vivo dose is to consider the in vitro IC50 or effective concentration. For instance, if the effective concentration in vitro is in the micromolar range, a starting point for in vivo studies in mice might be in the low mg/kg range. It is crucial to note that this is a highly empirical process and requires subsequent dose-ranging studies.
2. Acute Tolerability and Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of Z-AAD-CMK that can be administered without causing unacceptable toxicity.
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 or BALB/c mice). Use a small number of animals per group (n=3-5).
-
Dose Escalation:
-
Start with a low dose (e.g., 1 mg/kg).
-
Administer escalating doses to subsequent groups (e.g., 3, 10, 30, 100 mg/kg).
-
The administration route should be chosen based on the experimental design (e.g., intravenous, intraperitoneal, subcutaneous).
-
-
Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture) for at least 72 hours post-administration.
-
At the end of the observation period, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy to examine major organs for any abnormalities.
-
-
Endpoint: The MTD is the highest dose that does not cause significant morbidity or mortality.
3. Pharmacokinetic (PK) Study (Optional but Recommended)
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Z-AAD-CMK.
-
Procedure:
-
Administer a single, non-toxic dose of Z-AAD-CMK.
-
Collect blood samples at various time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of Z-AAD-CMK using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC). This information is vital for designing an effective dosing schedule.
Protocol 2: In Vivo Efficacy Study
Once a safe dose range has been established, the efficacy of Z-AAD-CMK can be evaluated in a relevant disease model.
-
Animal Model: Utilize an appropriate animal model for the disease of interest (e.g., a model of graft-versus-host disease to study the role of granzyme B).
-
Experimental Groups:
-
Vehicle control group.
-
Z-AAD-CMK treatment groups (at least three different dose levels, informed by the MTD study).
-
Positive control group (if available).
-
-
Administration:
-
Administer Z-AAD-CMK according to the dosing schedule determined from PK data (if available) or based on the study design (e.g., daily, every other day).
-
-
Efficacy Endpoints:
-
Monitor disease-specific parameters (e.g., tumor size, clinical score, survival).
-
At the end of the study, collect tissues of interest for downstream analysis (e.g., histology, immunohistochemistry for markers of apoptosis, cytokine analysis).
-
Signaling Pathways and Experimental Workflows
Granzyme B-Mediated Apoptosis Pathway
The following diagram illustrates the signaling cascade initiated by granzyme B and the point of intervention for Z-AAD-CMK.
Caption: Granzyme B signaling pathway and Z-AAD-CMK inhibition.
Experimental Workflow for In Vivo Dosage Determination
The logical flow for establishing an effective and safe in vivo dose of Z-AAD-CMK is depicted below.
Caption: Workflow for in vivo dosage determination of Z-AAD-CMK.
Conclusion
This compound is a valuable research tool for studying granzyme B and caspase-3 mediated cellular processes. Although specific in vivo dosage information is not widely published, a systematic approach involving dose-ranging tolerability studies and subsequent efficacy evaluation in relevant disease models will enable researchers to effectively utilize this inhibitor in their preclinical studies. The protocols and workflows provided herein offer a framework for the rational design of such experiments.
References
Z-Ala-Ala-Asp-CMK: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) is a synthetic, irreversible peptide inhibitor that primarily targets granzyme B, a serine protease crucial for cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis. By binding to the active site of granzyme B, Z-AAD-CMK effectively blocks its proteolytic function. At higher concentrations, it can also inhibit caspase-3, a key executioner caspase in the apoptotic pathway. These properties make Z-AAD-CMK a valuable tool for studying the mechanisms of apoptosis and for investigating the roles of granzyme B and caspases in various physiological and pathological processes, including immune responses, inflammatory diseases, and cancer.
This document provides detailed application notes and protocols for the use of this compound in research settings, with a focus on its solubility, preparation, and application in common cellular assays.
Physicochemical Properties and Solubility
Proper handling and solubilization of Z-AAD-CMK are critical for obtaining reliable and reproducible experimental results. The following table summarizes its key properties and recommended solvents.
| Property | Data |
| Molecular Formula | C₁₉H₂₄ClN₃O₇ |
| Molecular Weight | 441.9 g/mol |
| Appearance | White to off-white solid |
| Primary Target | Granzyme B |
| Secondary Target | Caspase-3 (at higher concentrations) |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) at high concentrations. |
Stock Solution Preparation and Storage
Accurate preparation and proper storage of stock solutions are essential to maintain the inhibitor's activity.
| Parameter | Recommendation |
| Recommended Solvent | High-purity, anhydrous Dimethyl Sulfoxide (DMSO). |
| Stock Concentration | Prepare a stock solution of 10 mM in DMSO. For a 1 mg vial, this would require dissolving the contents in approximately 226.3 µL of DMSO. |
| Preparation Procedure | 1. Bring the vial of Z-AAD-CMK to room temperature before opening. 2. Add the calculated volume of DMSO to the vial. 3. Vortex gently until the solid is completely dissolved. Sonication may be required for complete dissolution. |
| Aliquoting | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
| Storage | Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term storage, aliquots can be kept at -20°C for up to one month.[1] |
| Working Solutions | Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use. |
Signaling Pathways
Granzyme B-Mediated Apoptosis
Granzyme B, delivered into target cells by perforin, can initiate apoptosis through multiple pathways. It can directly activate effector caspases, such as caspase-3, or cleave other cellular substrates to promote cell death. The following diagram illustrates the central role of granzyme B in inducing apoptosis.
Caption: Granzyme B apoptotic signaling pathway.
Caspase-3-Mediated Apoptosis
Caspase-3 is a key executioner caspase that, once activated by initiator caspases (like caspase-9), cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Caspase-3 execution pathway in apoptosis.
Experimental Protocols
The following are example protocols for assessing the inhibitory activity of Z-AAD-CMK. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.
In Vitro Granzyme B Inhibition Assay
This protocol describes a fluorometric assay to measure the direct inhibitory effect of Z-AAD-CMK on purified granzyme B.
Caption: Workflow for in vitro Granzyme B inhibition assay.
Materials:
-
Purified active human granzyme B
-
Granzyme B assay buffer
-
Fluorogenic granzyme B substrate (e.g., Ac-IETD-AFC)
-
Z-AAD-CMK
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of Z-AAD-CMK in assay buffer. A typical concentration range to test would be from 1 nM to 100 µM.
-
In a 96-well plate, add the appropriate volume of assay buffer, granzyme B enzyme, and the Z-AAD-CMK dilutions. Include wells with enzyme and buffer only (positive control) and wells with buffer only (blank).
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Add the granzyme B substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 400/505 nm for AFC).
-
Calculate the rate of reaction for each well. The percent inhibition can be determined using the following formula: % Inhibition = [1 - (Rate of sample / Rate of positive control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Cellular Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol outlines the use of flow cytometry to assess the ability of Z-AAD-CMK to inhibit apoptosis induced by cytotoxic lymphocytes.
Caption: Workflow for cellular apoptosis inhibition assay.
Materials:
-
Target cells (e.g., Jurkat cells)
-
Effector cells (e.g., NK-92 cells or activated human NK cells)
-
Complete cell culture medium
-
Z-AAD-CMK
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed target cells in a 24-well plate at an appropriate density.
-
Pre-incubate the target cells with various concentrations of Z-AAD-CMK (e.g., 10 µM, 50 µM, 100 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Add effector cells to the wells at a suitable effector-to-target (E:T) ratio (e.g., 5:1) to induce apoptosis. Include control wells with target cells only.
-
Incubate the co-culture for 4-6 hours at 37°C.
-
Gently harvest the cells, including both adherent and suspension cells if applicable.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the inhibitory effect of Z-AAD-CMK on apoptosis.
Concluding Remarks
This compound is a potent and selective inhibitor of granzyme B, making it an indispensable tool for dissecting the molecular mechanisms of cell-mediated cytotoxicity and apoptosis. Its ability to also inhibit caspase-3 at higher concentrations provides an additional layer of utility in apoptosis research. For successful and reproducible results, it is imperative that researchers adhere to proper solubility, storage, and handling procedures. The protocols provided herein serve as a foundation for designing and executing experiments with Z-AAD-CMK, though optimization for specific experimental systems is always recommended.
References
Detecting Granzyme B Inhibition with Z-Ala-Ala-Asp-CMK: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granzyme B is a serine protease crucial for inducing apoptosis in target cells, playing a significant role in immune responses, particularly those mediated by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. Its dysregulation is implicated in various pathologies, including autoimmune diseases and cancer. Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) is a potent, selective, and irreversible inhibitor of Granzyme B.[1] This synthetic peptide analog functions by covalently binding to the active site of Granzyme B, thereby blocking its proteolytic activity.[2] Its cell-permeable nature makes it an invaluable tool for studying the intracellular roles of Granzyme B in apoptosis and other cellular processes. These application notes provide detailed protocols for utilizing Z-AAD-CMK to investigate Granzyme B inhibition in various experimental settings.
Mechanism of Action
Z-AAD-CMK is a tripeptide that mimics the substrate recognition sequence of Granzyme B. The chloromethylketone (CMK) moiety is a reactive group that forms a covalent bond with the active site histidine residue of the protease, leading to irreversible inhibition. This specificity allows for the targeted study of Granzyme B-mediated events.
Data Presentation
The following tables summarize the quantitative data regarding the application of Z-AAD-CMK in inhibiting Granzyme B activity and its downstream effects.
Table 1: Inhibitory Activity of Z-AAD-CMK on Granzyme B
| Parameter | Value | Cell Line/System | Reference |
| IC50 | Not explicitly stated in the provided results, but described as a potent inhibitor. | N/A | |
| Inhibition of Apoptosis-Related DNA Fragmentation | ID50 = 300 nM | Rat Lymphocytes (against Fragmentin 2, a Granzyme B homolog) |
Table 2: Effective Concentrations and Incubation Times of Z-AAD-CMK in Cell-Based Assays
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Normal Human Keratinocytes and CD8+ T cells (co-culture) | 10 ng/mL | 72 hours | Inhibition of Granzyme B-induced IL-18 activation and IFN-γ secretion. | [1] |
| Oral Squamous Carcinoma Cells (OSC-3) with LAK cells | 50 µM | 18 hours | Reduction in DNA fragmentation, inhibition of caspase-3 activity, and decreased ROS production. | [1] |
| Human C-28/12 Chondrocytes and K562 cells (co-culture) | Dose-dependent | Not specified | Inhibition of chondrocyte cytotoxicity. | [3] |
| HANK-1 (NK cell lymphoma) | Not specified | 3 days | Decreased cleavage of PARP-1. | [4] |
Signaling Pathways and Experimental Workflow
Granzyme B-Mediated Apoptosis Signaling Pathway
Granzyme B, delivered into the target cell cytoplasm by perforin, initiates apoptosis through multiple pathways. It can directly cleave and activate executioner caspases, such as caspase-3 and caspase-7. Additionally, it can cleave the pro-apoptotic protein Bid to its truncated form, tBid, which translocates to the mitochondria and induces the release of cytochrome c, leading to the formation of the apoptosome and activation of caspase-9.
Caption: Granzyme B-mediated apoptosis pathway and the inhibitory action of Z-AAD-CMK.
Experimental Workflow for Detecting Granzyme B Inhibition
The following diagram outlines a general workflow for assessing the inhibitory effect of Z-AAD-CMK on Granzyme B activity in a cell-based assay.
Caption: General experimental workflow for studying Granzyme B inhibition using Z-AAD-CMK.
Experimental Protocols
Protocol 1: Preparation of Z-AAD-CMK Stock Solution
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
Procedure:
-
Briefly centrifuge the vial of Z-AAD-CMK to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, dissolve the Z-AAD-CMK in an appropriate volume of DMSO. For example, for 1 mg of Z-AAD-CMK (MW: 441.86 g/mol ), add 226.3 µL of DMSO.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Inhibition of Granzyme B in a Cytotoxicity Assay
This protocol provides a general guideline for a co-culture experiment to assess the effect of Z-AAD-CMK on CTL- or NK cell-mediated cytotoxicity.
Materials:
-
Target cells (e.g., a tumor cell line)
-
Effector cells (e.g., activated CTLs or NK cells)
-
Complete cell culture medium
-
Z-AAD-CMK stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., LDH release assay or a fluorescent live/dead cell stain)
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the end of the experiment. Allow the cells to adhere overnight.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of Z-AAD-CMK in complete cell culture medium at various concentrations (e.g., 1 µM, 10 µM, 50 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest Z-AAD-CMK concentration.
-
Remove the old medium from the target cells and add the medium containing Z-AAD-CMK or the vehicle control.
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
-
Co-culture with Effector Cells:
-
Add the effector cells to the wells containing the pre-treated target cells at an appropriate effector-to-target (E:T) ratio (e.g., 5:1, 10:1).
-
Include control wells:
-
Target cells only (spontaneous death)
-
Target cells with effector cells (maximum killing)
-
Target cells with effector cells and vehicle control
-
-
-
Incubation: Incubate the co-culture for 4-18 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for your specific cell system.
-
Cytotoxicity Measurement: At the end of the incubation period, measure cytotoxicity using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of specific lysis for each condition. Compare the specific lysis in the Z-AAD-CMK-treated groups to the vehicle control group to determine the extent of inhibition.
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol describes how to detect changes in the levels of key apoptosis-related proteins, such as cleaved PARP-1 and cleaved caspase-3, following treatment with Z-AAD-CMK.
Materials:
-
Cell lysates from the cytotoxicity experiment (Protocol 2)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP-1, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or a similar method.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of cleaved PARP-1 and cleaved caspase-3 in Z-AAD-CMK-treated samples to the controls. A decrease in the levels of these cleaved proteins indicates inhibition of apoptosis.[4]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low inhibition of Granzyme B activity | Z-AAD-CMK concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. |
| Insufficient pre-incubation time. | Increase the pre-incubation time with Z-AAD-CMK to allow for sufficient cell permeability and binding to Granzyme B. | |
| Z-AAD-CMK has degraded. | Ensure proper storage of the Z-AAD-CMK stock solution. Use fresh aliquots for each experiment. | |
| High background in assays | Non-specific cell death. | Optimize cell handling and experimental conditions to minimize stress on the cells. Ensure the DMSO concentration in the final culture medium is not toxic. |
| Inconsistent results | Variability in effector cell activity. | Use a consistent source and activation protocol for effector cells. Normalize effector cell activity if possible. |
| Inconsistent incubation times. | Ensure precise timing for all incubation steps, especially during the co-culture and assay development. |
Limitations
-
Irreversibility: As an irreversible inhibitor, Z-AAD-CMK is not suitable for studies requiring the recovery of Granzyme B activity.
-
Off-target effects: While considered selective for Granzyme B, high concentrations of Z-AAD-CMK may potentially inhibit other proteases with similar substrate specificities. It is advisable to use the lowest effective concentration.
-
Cell permeability: The efficiency of Z-AAD-CMK uptake can vary between different cell types. The optimal concentration and incubation time should be determined empirically for each cell line.
Conclusion
This compound is a valuable and specific tool for investigating the role of Granzyme B in a multitude of biological processes. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this inhibitor in their studies of apoptosis, immunology, and drug development. Careful experimental design, including appropriate controls and optimization of assay conditions, will ensure reliable and reproducible results.
References
Application Notes and Protocols: Z-Ala-Ala-Asp-CMK in Flow Cytometry Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Z-Ala-Ala-Asp-CMK in flow cytometry assays for studying apoptosis. Detailed protocols, data interpretation guidelines, and visualizations of the underlying biological pathways and experimental workflows are included to facilitate the integration of this compound into research and drug development programs.
Introduction
This compound (Z-AAD-CMK) is a peptide inhibitor that primarily targets Granzyme B and has also been shown to inhibit caspase-3 activity.[1] In the context of cellular and molecular biology, it serves as a valuable tool for dissecting the molecular mechanisms of apoptosis, or programmed cell death. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of single cells in a heterogeneous population. When combined with specific fluorescent probes, flow cytometry can be used to identify and quantify apoptotic cells.
This document outlines the application of this compound in flow cytometry-based apoptosis assays, primarily as an inhibitor to probe the roles of Granzyme B and caspase-3 in apoptotic pathways.
Signaling Pathways
Apoptosis is a tightly regulated process involving a cascade of enzymatic reactions. A key family of proteases central to this process are the caspases.[2] Caspases are cysteine-aspartic proteases that exist as inactive zymogens (procaspases) in healthy cells and are activated in response to apoptotic stimuli.[3] There are two major pathways of apoptosis: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases, such as caspase-3.[4]
This compound can be used to investigate the involvement of Granzyme B- and caspase-3-mediated cell death. Granzyme B, a serine protease, is typically delivered into target cells by cytotoxic T lymphocytes and natural killer cells, where it can activate procaspases, including procaspase-3, thereby initiating the execution phase of apoptosis.[5]
Experimental Applications
In flow cytometry, this compound is typically used as a negative control or a mechanistic tool to confirm the involvement of its target proteases in an observed apoptotic event. For example, if a drug candidate is found to induce apoptosis, pre-treating the cells with this compound can help determine if the drug's effect is mediated through Granzyme B or caspase-3. A reduction in the apoptotic cell population after pre-treatment would suggest the involvement of these proteases.
Common flow cytometry assays for apoptosis where this compound can be applied include:
-
Caspase-3 Activity Assays: These assays use fluorescently labeled caspase inhibitors (FLICA) or substrates that become fluorescent upon cleavage by active caspase-3.[6][7][8]
-
Annexin V Staining: This assay identifies cells in the early stages of apoptosis through the detection of phosphatidylserine (PS) translocation to the outer leaflet of the plasma membrane.[9]
-
DNA Fragmentation Analysis: This method quantifies the sub-G1 peak, which represents cells with fragmented DNA, a hallmark of late-stage apoptosis.[6]
Data Presentation
The following tables provide hypothetical quantitative data from a flow cytometry experiment designed to assess the effect of a hypothetical drug "Compound X" on apoptosis and the inhibitory action of this compound.
Table 1: Caspase-3 Activity Measured by a Fluorescent Substrate
| Treatment Group | Mean Fluorescence Intensity (MFI) of Caspase-3 Probe | % of Caspase-3 Positive Cells |
| Untreated Control | 150 | 5% |
| Compound X (10 µM) | 850 | 60% |
| This compound (50 µM) | 160 | 6% |
| Compound X + this compound | 250 | 15% |
Table 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
| Treatment Group | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | 94% | 4% | 2% |
| Compound X (10 µM) | 35% | 50% | 15% |
| This compound (50 µM) | 93% | 5% | 2% |
| Compound X + this compound | 80% | 12% | 8% |
Experimental Protocols
Protocol 1: Inhibition of Caspase-3 Activity using this compound and a Fluorescent Caspase-3 Substrate
This protocol describes how to use this compound as an inhibitor in a flow cytometry assay that measures active caspase-3.
Materials:
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis-inducing agent (e.g., Compound X, staurosporine)
-
This compound (stock solution in DMSO)
-
Fluorescently labeled caspase-3 inhibitor or substrate (e.g., a FLICA reagent or NucView® 488)[6][10]
-
Binding Buffer (for some caspase assay kits)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
Inhibitor Pre-treatment: Pre-incubate the cells designated for the inhibition control group with an appropriate concentration of this compound (e.g., 50 µM) for 1-2 hours.[1]
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the designated wells (with and without the inhibitor) and incubate for the desired time period.
-
Cell Harvesting: Gently harvest the cells (both adherent and suspension) and transfer them to microcentrifuge tubes.
-
Washing: Wash the cells by resuspending them in 1 mL of PBS, followed by centrifugation at 300 x g for 5 minutes. Discard the supernatant.
-
Staining with Fluorescent Caspase-3 Probe: Resuspend the cell pellet in 100 µL of cell culture medium or the provided assay buffer containing the fluorescent caspase-3 probe at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Add 500 µL of wash buffer or PBS and centrifuge at 300 x g for 5 minutes. Carefully remove the supernatant.
-
Resuspension: Resuspend the cell pellet in 200-500 µL of PBS or binding buffer for flow cytometry analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the fluorophore at its specific wavelength and detecting the emission. For example, a FITC-labeled probe is typically excited at 488 nm and emission is detected around 525 nm.[7]
Conclusion
This compound is a versatile research tool for investigating the roles of Granzyme B and caspase-3 in apoptosis. When used in conjunction with flow cytometry, it allows for the precise dissection of cell death pathways, which is crucial for basic research and the development of novel therapeutics, particularly in the fields of oncology and immunology. The protocols and data presented here provide a framework for the effective application of this compound in flow cytometry-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. biocompare.com [biocompare.com]
- 9. agilent.com [agilent.com]
- 10. biotium.com [biotium.com]
Application Notes and Protocols: Western Blot Analysis of Z-Ala-Ala-Asp-CMK Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis on cells treated with Z-Ala-Ala-Asp-CMK (Z-AAD-CMK), a known inhibitor of Granzyme B and caspases. This document outlines the experimental workflow, from cell culture and treatment to data analysis, and includes representative data and signaling pathway diagrams to facilitate a comprehensive understanding of the inhibitor's effects on apoptotic pathways.
Introduction
This compound is a cell-permeable peptide inhibitor that irreversibly targets the enzymatic activity of Granzyme B and certain caspases, such as caspase-3.[1] These enzymes play a critical role in the execution phase of apoptosis, or programmed cell death. Granzyme B, a serine protease, is a key component of the cytotoxic T lymphocyte and natural killer cell-mediated cell death pathway.[2][3] Upon entering a target cell, Granzyme B can activate pro-caspases, leading to a cascade of events culminating in apoptosis.[2][3] Caspase-3 is a critical executioner caspase that cleaves a variety of cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][5]
By inhibiting Granzyme B and caspase-3, Z-AAD-CMK can effectively block these apoptotic pathways. Western blotting is a powerful and widely used technique to detect the presence and relative abundance of specific proteins within a complex mixture, such as a cell lysate.[4][6] This method is particularly well-suited for studying the effects of Z-AAD-CMK by enabling the detection of changes in the cleavage status of key apoptotic proteins like caspase-3 and PARP-1.[5][7][8] A decrease in the levels of cleaved (active) caspase-3 and cleaved PARP-1 in the presence of an apoptotic stimulus and Z-AAD-CMK provides strong evidence for the inhibitor's efficacy.
Data Presentation
The following tables summarize representative quantitative data from a hypothetical Western blot experiment designed to assess the inhibitory effect of Z-AAD-CMK on apoptosis induced by a hypothetical stimulus. The data is presented as normalized densitometry values, which represent the intensity of the protein band on the Western blot relative to a loading control (e.g., GAPDH or β-actin).
Table 1: Densitometry Analysis of Cleaved Caspase-3 Levels
| Treatment Group | Concentration (µM) | Normalized Densitometry (Arbitrary Units) | % Inhibition of Cleavage |
| Untreated Control | 0 | 1.0 | - |
| Apoptotic Stimulus | - | 8.5 | 0% |
| Apoptotic Stimulus + Z-AAD-CMK | 10 | 5.2 | 38.8% |
| Apoptotic Stimulus + Z-AAD-CMK | 25 | 2.8 | 67.1% |
| Apoptotic Stimulus + Z-AAD-CMK | 50 | 1.5 | 82.4% |
Table 2: Densitometry Analysis of Cleaved PARP-1 Levels
| Treatment Group | Concentration (µM) | Normalized Densitometry (Arbitrary Units) | % Inhibition of Cleavage |
| Untreated Control | 0 | 0.5 | - |
| Apoptotic Stimulus | - | 9.2 | 0% |
| Apoptotic Stimulus + Z-AAD-CMK | 10 | 6.1 | 33.7% |
| Apoptotic Stimulus + Z-AAD-CMK | 25 | 3.4 | 63.0% |
| Apoptotic Stimulus + Z-AAD-CMK | 50 | 1.8 | 80.4% |
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to analyze the effects of Z-AAD-CMK on target cells.
Cell Culture and Treatment
-
Cell Seeding: Plate the cells of interest (e.g., Jurkat, HeLa) in appropriate cell culture plates at a density that will allow for approximately 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare a stock solution of Z-AAD-CMK in DMSO.
-
Pre-treat the cells with varying concentrations of Z-AAD-CMK (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for 1-2 hours.
-
Induce apoptosis using a suitable stimulus (e.g., staurosporine, TNF-α, or co-culture with cytotoxic lymphocytes).
-
Include an untreated control group and a group treated with the apoptotic stimulus only.
-
-
Incubation: Incubate the cells for a predetermined time period sufficient to observe apoptosis (e.g., 4-24 hours), depending on the cell type and stimulus.
Protein Extraction (Lysis)
-
Cell Harvesting: After treatment, aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail immediately before use.
-
Cell Lysis: Add the ice-cold lysis buffer to the cells. For adherent cells, scrape them from the plate. For suspension cells, pellet them by centrifugation and resuspend in lysis buffer.
-
Incubation and Centrifugation: Incubate the cell lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bicinchoninic Acid (BCA) assay or the Bradford assay.
-
Standard Curve: Prepare a standard curve using a known protein standard (e.g., Bovine Serum Albumin, BSA).
-
Measurement: Measure the absorbance of the standards and samples according to the manufacturer's protocol and calculate the protein concentration of each sample.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Also, load a molecular weight marker.
-
Running the Gel: Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer (Blotting)
-
Membrane Activation: Activate a polyvinylidene difluoride (PVDF) or nitrocellulose membrane by briefly immersing it in methanol.
-
Transfer Setup: Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and place it in a transfer apparatus.
-
Transfer: Transfer the proteins from the gel to the membrane electrophoretically. The transfer conditions (voltage, time) will depend on the transfer system and the size of the proteins.
Immunodetection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-cleaved caspase-3, mouse anti-PARP-1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To detect another protein (e.g., a loading control like GAPDH or β-actin), the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody.
Mandatory Visualization
Caption: A flowchart illustrating the key steps in the Western blot protocol for Z-AAD-CMK treated cells.
Caption: The signaling pathway of Granzyme B-induced apoptosis and its inhibition by Z-AAD-CMK.
References
- 1. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Granzyme B activates procaspase-3 which signals a mitochondrial amplification loop for maximal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Granzyme B activates procaspase-3 which signals a mitochondrial amplification loop for maximal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Studies of Caspase-3 Catalyzed αII-Spectrin Breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-Ala-Ala-Asp-CMK in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ala-Ala-Asp-CMK, also known as Z-AAD-CMK, is a synthetic peptide that functions as a selective and irreversible inhibitor of granzyme B.[1][2] Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1] Upon release into a target cell, granzyme B plays a crucial role in initiating apoptosis, or programmed cell death.[1] Therefore, this compound is a valuable tool for studying the pathways of apoptosis, particularly in the context of cell-mediated cytotoxicity.
It is important to note that this compound is an inhibitor of an apoptosis-inducing enzyme. Its primary application in research is to block or attenuate apoptosis mediated by granzyme B, rather than to induce it. These application notes will provide a detailed overview of its mechanism of action, protocols for its use in in vitro settings, and its role in dissecting cellular death pathways. While some broad-spectrum caspase inhibitors with a chloromethylketone (CMK) moiety have been observed to induce cell death at certain concentrations, the established and primary function of this compound is the inhibition of granzyme B-mediated apoptosis.[3]
Mechanism of Action
This compound acts by irreversibly binding to the active site of granzyme B, thereby preventing it from cleaving its downstream substrates.[4] In the extrinsic apoptosis pathway initiated by CTLs and NK cells, granzyme B, once delivered into the target cell, can cleave and activate various pro-caspases, most notably pro-caspase-3, leading to the execution of the apoptotic program.[5] By inhibiting granzyme B, this compound effectively blocks this activation cascade.
This inhibitory activity allows researchers to investigate the specificity of cell death mechanisms. For instance, in a co-culture of immune cells and target cancer cells, the use of this compound can help determine the extent to which apoptosis is dependent on the granzyme B pathway. A reduction in target cell death in the presence of the inhibitor would indicate a significant role for granzyme B.
Signaling Pathway of Granzyme B-Mediated Apoptosis and Inhibition by this compound
References
Application Notes and Protocols for Z-Ala-Ala-Asp-CMK in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) is a potent and irreversible inhibitor of both granzyme B and caspase-3, two key enzymes implicated in the inflammatory cascade and apoptotic cell death. Its dual inhibitory action makes it a compelling tool for investigating the roles of these proteases in various inflammatory disease models and as a potential therapeutic agent. These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of inflammation, including its mechanism of action, suggested experimental protocols, and relevant data.
Mechanism of Action: this compound exerts its anti-inflammatory effects through two primary pathways:
-
Granzyme B Inhibition: Extracellular granzyme B, released by cytotoxic lymphocytes, can cleave extracellular matrix proteins, leading to tissue damage and the release of pro-inflammatory cytokines. By inhibiting granzyme B, this compound can mitigate this tissue damage and dampen the inflammatory response.
-
Caspase-3 Inhibition: Caspase-3 is a critical executioner caspase in the apoptotic pathway. In inflammatory conditions, excessive apoptosis can contribute to tissue injury and the release of damage-associated molecular patterns (DAMPs), which further fuel inflammation. This compound blocks this apoptotic pathway, preserving tissue integrity.
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: Granzyme B-Mediated Inflammation.
Caption: Caspase-3-Mediated Apoptosis.
Quantitative Data from In Vivo and In Vitro Studies
The following tables summarize the effects of granzyme B and caspase-3 inhibitors in various experimental models. While specific in vivo data for this compound in inflammation models is limited, the data for structurally and functionally similar inhibitors provide a strong rationale for its use.
Table 1: In Vitro Efficacy of this compound
| Cell System | Treatment | Effect | Reference |
| Human Keratinocytes & CD8+ T cells | This compound (10 ng/mL) | Inhibition of granzyme B-induced IL-18 activation and IFN-γ secretion. | [1] |
| OSC-3 cells & LAK cells | This compound (50 µM) | Reduction of DNA fragmentation, inhibition of caspase-3 activity, and decreased ROS production. | [1] |
Table 2: In Vivo Efficacy of Similar Granzyme B and Caspase-3 Inhibitors
| Animal Model | Inhibitor & Dosage | Route of Administration | Key Findings | Reference |
| Mouse Model of Pemphigoid Diseases | Topical Granzyme B Inhibitor | Topical | Significant reduction in blistering area, neutrophil infiltration, and inflammatory cytokine secretion. | |
| Mouse Model of Acute Hepatic Failure | Ac-DMPD/DMLD-CMK (5 mg/kg) | Intraperitoneal | Significantly reduced serum ALT/AST and LDH levels; blocked liver caspase-3 activity. | |
| Mouse Model of Adriamycin-induced Apoptosis | Z-DEVD-FMK (200 nM/mouse) | Intraperitoneal | Inhibition of apoptosis in peritoneal macrophages. | |
| Mouse Model of Inflammatory Bowel Disease | IL2-caspase 3 chimeric protein (15 µ g/mouse/day ) | Intravenous | Up to 78% improvement in Disease Activity Index; decreased neutrophil and macrophage infiltration. |
Experimental Protocols
The following protocols are suggested starting points for using this compound in animal models of inflammation. It is crucial to perform pilot studies to determine the optimal dose and administration route for your specific model.
Protocol 1: Systemic Administration in a Mouse Model of Lipopolysaccharide (LPS)-Induced Inflammation
This protocol is adapted from studies using the similar caspase-3 inhibitor, Z-DEVD-FMK.
Experimental Workflow:
Caption: LPS-Induced Inflammation Workflow.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS with a solubilizing agent like DMSO, followed by dilution in saline)
-
Lipopolysaccharide (LPS) from E. coli
-
8-12 week old mice (e.g., C57BL/6)
-
Sterile syringes and needles
Procedure:
-
Preparation of this compound:
-
Dissolve this compound in a minimal amount of DMSO.
-
Further dilute with sterile saline or PBS to the final desired concentration. The final concentration of DMSO should be below 1% to avoid toxicity.
-
Note: Solubility and stability of the formulation should be confirmed beforehand.
-
-
Animal Dosing:
-
Based on data from similar inhibitors, a starting dose range of 1-5 mg/kg is recommended.
-
Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection.
-
-
Induction of Inflammation:
-
30-60 minutes after the administration of the inhibitor, inject LPS (e.g., 1-10 mg/kg, i.p.). The dose of LPS should be optimized for your specific experimental goals (e.g., to induce systemic inflammation or organ injury).
-
-
Monitoring and Sample Collection:
-
Monitor animals for clinical signs of inflammation (e.g., lethargy, piloerection, weight loss).
-
At predetermined time points (e.g., 2, 6, 24, 48 hours post-LPS), collect blood samples for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) and harvest tissues (e.g., lung, liver, spleen) for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity for neutrophil infiltration).
-
Protocol 2: Topical Administration in a Mouse Model of Dermatitis
This protocol is based on the successful use of a topical granzyme B inhibitor in a model of skin inflammation.
Experimental Workflow:
Caption: Topical Dermatitis Workflow.
Materials:
-
This compound
-
Topical vehicle (e.g., acetone:olive oil mixture, hydrophilic ointment)
-
Dermatitis-inducing agent (e.g., 2,4-Dinitrofluorobenzene - DNFB)
-
8-12 week old mice (e.g., BALB/c)
-
Calipers for measuring ear thickness
Procedure:
-
Induction of Dermatitis:
-
Sensitize mice by applying a low concentration of the hapten (e.g., DNFB) to the shaved abdomen.
-
After a few days, challenge the mice by applying a higher concentration of the hapten to one ear.
-
-
Preparation of Topical Formulation:
-
Dissolve this compound in the chosen vehicle at the desired concentration (e.g., starting with a range of 0.1% to 1% w/v).
-
-
Treatment:
-
Beginning at the time of challenge, or shortly after, apply a fixed volume (e.g., 20 µL) of the this compound formulation or vehicle control to the inflamed ear daily.
-
-
Assessment of Inflammation:
-
Measure ear thickness daily using calipers as an indicator of edema.
-
At the end of the experiment, euthanize the animals and collect the ears for histological analysis (to assess inflammatory cell infiltrate) and for measurement of cytokine levels in tissue homogenates.
-
Conclusion
This compound is a valuable research tool for dissecting the roles of granzyme B and caspase-3 in inflammatory processes. The provided protocols, based on existing literature for similar inhibitors, offer a solid foundation for initiating in vivo studies. Researchers are encouraged to perform dose-response and pharmacokinetic studies to optimize the use of this compound in their specific animal models of inflammation.
References
Application Notes and Protocols for Z-Ala-Ala-Asp-CMK Co-treatment Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Z-Ala-Ala-Asp-CMK (Z-AAD-CMK), a selective granzyme B inhibitor, in combination with other therapeutic agents. The following sections detail experimental protocols and quantitative data from studies investigating the synergistic and modulatory effects of Z-AAD-CMK in various cancer cell lines.
Introduction
This compound is a cell-permeable, irreversible inhibitor of granzyme B, a serine protease crucial for cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis.[1] By blocking granzyme B activity, Z-AAD-CMK can modulate the cellular response to certain anticancer drugs, potentially enhancing their efficacy or elucidating their mechanisms of action. This document outlines protocols for co-treatment studies involving Z-AAD-CMK and provides data on its effects on apoptosis and cell viability.
Data Presentation
The following tables summarize the quantitative data from key experiments involving the co-treatment of Z-AAD-CMK with other drugs.
Table 1: Effect of Z-AAD-CMK on Anticancer Drug-Induced Apoptosis in OSC-3 Cells
| Treatment Group | Z-AAD-CMK Concentration | Incubation Time | DNA Fragmentation | Caspase-3 Activity |
| Anticancer Drug Pre-treated OSC-3 cells + LAK cells | 50 µM | 18 hours | Reduced | Inhibited |
LAK cells: Lymphokine-activated killer cells[2]
Table 2: Effect of Z-AAD-CMK on PARP-1 Cleavage in HANK-1 Cells
| Cell Line | Treatment | Incubation Time | PARP-1 Cleavage |
| HANK-1 | Z-AAD-CMK | 3 days | Decreased |
PARP-1: Poly (ADP-ribose) polymerase-1[3]
Table 3: Qualitative Effect of Z-AAD-CMK on Doxorubicin-Induced Apoptosis in ALK+ ALCL Cells
| Cell Line | Co-treatment | Effect on Apoptosis |
| SUP-M2 (ALK+ ALCL) | Z-AAD-CMK + Doxorubicin | Sensitization to apoptosis (indicated by reduced PARP cleavage) |
| SR (ALK+ ALCL) | Z-AAD-CMK + Doxorubicin | Sensitization to apoptosis (indicated by reduced PARP cleavage) |
ALK+ ALCL: Anaplastic Lymphoma Kinase-Positive Anaplastic Large Cell Lymphoma[4]
Experimental Protocols
Protocol 1: Co-culture Assay with Anticancer Drug-Pretreated OSC-3 Cells and LAK Cells
This protocol is adapted from studies investigating the effect of Z-AAD-CMK on apoptosis in a co-culture system.[2]
Materials:
-
OSC-3 (Oral Squamous Cell Carcinoma) cells
-
Lymphokine-activated killer (LAK) cells
-
Anticancer drug of choice (e.g., Doxorubicin, Cisplatin)
-
This compound (Z-AAD-CMK)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
DNA fragmentation assay kit
-
Caspase-3 activity assay kit
Procedure:
-
Culture OSC-3 cells in complete RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Pre-treat OSC-3 cells with the desired concentration of the anticancer drug for a specified period (e.g., 24 hours).
-
Prepare LAK cells according to standard protocols.
-
After anticancer drug pre-treatment, wash the OSC-3 cells with PBS.
-
Co-culture the pre-treated OSC-3 cells with LAK cells at an appropriate effector-to-target ratio.
-
Add Z-AAD-CMK to the co-culture at a final concentration of 50 µM.
-
Incubate the co-culture for 18 hours at 37°C in a 5% CO2 incubator.
-
Following incubation, harvest the cells and assess for DNA fragmentation and caspase-3 activity using commercially available kits, following the manufacturer's instructions.
Protocol 2: Analysis of PARP-1 Cleavage in HANK-1 Cells
This protocol describes the treatment of HANK-1 cells with Z-AAD-CMK to assess its effect on PARP-1 cleavage, an indicator of apoptosis.[3]
Materials:
-
HANK-1 (Nasal NK/T-cell Lymphoma) cells
-
This compound (Z-AAD-CMK)
-
Complete cell culture medium
-
Lysis buffer
-
Proteinase inhibitor cocktail
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Primary antibody against PARP-1 (recognizing both full-length and cleaved fragments)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Culture HANK-1 cells in the appropriate complete medium.
-
Treat the HANK-1 cells with the desired concentration of Z-AAD-CMK.
-
Incubate the cells for 3 days at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and lyse them in lysis buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for PARP-1.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent and an appropriate imaging system. A decrease in the cleaved 89 kDa PARP-1 fragment relative to the full-length 116 kDa fragment indicates inhibition of apoptosis.[5][6]
Protocol 3: Sensitization of ALK+ ALCL Cells to Doxorubicin-Induced Apoptosis
This protocol is designed to investigate the potential of Z-AAD-CMK to sensitize lymphoma cells to chemotherapy-induced apoptosis.[4]
Materials:
-
ALK+ ALCL cell lines (e.g., SUP-M2, SR)
-
Doxorubicin
-
This compound (Z-AAD-CMK)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Western blot analysis reagents (as in Protocol 2)
Procedure:
-
Culture ALK+ ALCL cells in complete RPMI-1640 medium.
-
Treat the cells with varying concentrations of Doxorubicin, with or without the addition of Z-AAD-CMK at a fixed concentration.
-
Incubate the cells for a specified time (e.g., 24-48 hours).
-
Harvest the cells and prepare cell lysates.
-
Perform Western blot analysis for PARP-1 cleavage as described in Protocol 2 to assess the level of apoptosis. An increase in the cleaved PARP-1 fragment in the co-treatment group compared to Doxorubicin alone would indicate sensitization.
Visualizations
Caption: Workflow for Z-AAD-CMK co-treatment experiments.
Caption: Inhibition of Granzyme B pathway by Z-AAD-CMK.
References
- 1. mybiosource.com [mybiosource.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Expression of granzyme B sensitizes ALK+ ALCL tumour cells to apoptosis-inducing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing Z-Ala-Ala-Asp-CMK working concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the working concentration of Z-Ala-Ala-Asp-CMK. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as Z-AAD-CMK) is a synthetic, cell-permeable, and irreversible inhibitor. Its primary target is Granzyme B, a serine protease crucial for inducing apoptosis in target cells.[1][2] It also exhibits inhibitory activity against caspase-3, an executioner caspase in the apoptotic pathway.[1]
Q2: What is the mechanism of action of this compound?
This compound functions by irreversibly binding to the active site of its target proteases. The chloromethylketone (CMK) group forms a covalent bond with the active site histidine residue, leading to irreversible inhibition of the enzyme's proteolytic activity.[3]
Q3: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a high-quality solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).[4] For long-term storage, the powdered form should be stored at -20°C for up to one year or -80°C for up to two years.[1] Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 1 month or -80°C for up to 6 months.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Optimizing Working Concentration
Determining the optimal working concentration of this compound is critical for achieving effective inhibition without inducing off-target effects or cytotoxicity. The ideal concentration is dependent on the specific cell type, cell density, treatment duration, and the experimental goals.
Recommended Starting Concentrations:
A good starting point for cell culture experiments is to perform a dose-response study ranging from 1 µM to 100 µM. Based on published literature, concentrations between 10 µM and 100 µM have been shown to be effective in various cell lines.[1][5]
Quantitative Data Summary:
The following tables summarize key quantitative data for this compound to aid in the selection of an appropriate working concentration.
Table 1: Working Concentrations of this compound in Cell-Based Assays
| Cell Type/System | Concentration | Treatment Duration | Observed Effect | Reference |
| Normal human keratinocytes and CD8+ T cells co-culture | 10 ng/mL | 72 hours | Inhibition of granzyme B-induced IL-18 activation and IFN-γ secretion | [1] |
| OSC-3 (oral squamous cell carcinoma) and LAK cells co-culture | 50 µM | 18 hours | Reduction of DNA fragmentation and inhibition of caspase-3 activity | [1] |
| HANK-1 (NK-cell lymphoma) | Not specified | 3 days | Decreased cleavage of PARP-1 | [6] |
| CD14+ monocytes and HUVECs co-culture | 100 µmol/L | Not specified | Inhibition of granzyme B | [5] |
Table 2: IC50 Values for this compound
| Target | IC50 | Assay Conditions | Reference |
| Caspase-3 | Not explicitly found in searches | Not specified | |
| Granzyme B | Not explicitly found in searches | Not specified |
Experimental Protocols
Protocol 1: General Protocol for Treating Cells with this compound
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Inhibitor Preparation: On the day of treatment, thaw the this compound stock solution and dilute it to the desired final concentrations in pre-warmed complete cell culture medium. It is crucial to also prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration used.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) under standard cell culture conditions (37°C, 5% CO2). The optimal incubation time should be determined empirically.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as a caspase-3 or granzyme B activity assay, Western blotting for apoptosis markers (e.g., cleaved PARP), or a cell viability assay.
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This protocol is a general guideline. Always refer to the manufacturer's instructions for your specific assay kit.
-
Sample Preparation:
-
Induce apoptosis in your target cells in the presence and absence of this compound.
-
Collect both floating and adherent cells and wash with ice-cold PBS.
-
Lyse the cells using the lysis buffer provided in the assay kit.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
Load equal amounts of protein (e.g., 50-200 µg) from each sample into a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is proportional to the caspase-3 activity in the sample.
-
Troubleshooting Guide
Issue 1: Incomplete or No Inhibition of Target Protease
| Possible Cause | Troubleshooting Step |
| Insufficient Inhibitor Concentration | Increase the concentration of this compound. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. |
| Short Incubation Time | Increase the pre-incubation time with the inhibitor before adding the substrate or inducing apoptosis. As an irreversible inhibitor, this compound requires time to bind to its target. |
| Inhibitor Degradation | Ensure proper storage of the this compound stock solution (-20°C or -80°C in aliquots). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
| High Cell Density | High cell numbers may require a higher concentration of the inhibitor. Consider optimizing the cell seeding density. |
Issue 2: Significant Cell Death or Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | High concentrations of this compound may induce off-target effects and cytotoxicity.[7] Reduce the inhibitor concentration and perform a viability assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range for your cells. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and non-toxic to your cells. Include a vehicle-only control in your experiments. |
| Extended Treatment Duration | Long exposure to the inhibitor may lead to cytotoxicity. Reduce the treatment duration. |
Issue 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health/Passage Number | Use cells that are in a healthy, logarithmic growth phase and maintain a consistent passage number for all experiments. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor. |
| Assay Conditions | Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations. |
Signaling Pathways and Experimental Workflows
Granzyme B and Caspase-3 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by Granzyme B and the central role of Caspase-3 in executing apoptosis. This compound can inhibit both Granzyme B and Caspase-3 at the indicated points.
Caption: Granzyme B and Caspase-3 signaling pathway with points of inhibition by this compound.
Experimental Workflow for Optimizing this compound Concentration
The following diagram outlines a logical workflow for determining the optimal working concentration of this compound for your experiments.
Caption: Workflow for optimizing this compound working concentration.
References
Navigating Z-Ala-Ala-Asp-CMK Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Z-Ala-Ala-Asp-CMK experimental design and troubleshooting. This guide provides detailed information in a question-and-answer format to address common issues encountered when using this inhibitor. We cover topics ranging from basic properties and handling to complex experimental observations and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as Z-AAD-CMK) is a synthetic peptide that functions as an irreversible inhibitor of certain proteases.[1] Its primary and most well-characterized target is Granzyme B , a serine protease crucial for inducing apoptosis in target cells by cytotoxic T lymphocytes and natural killer (NK) cells.[2][3][4] While it is a potent inhibitor of Granzyme B, it has also been shown to inhibit caspase-3 , an executioner caspase in the apoptotic pathway.[2][3]
Q2: How should I prepare and store my this compound stock solution?
Proper handling and storage are critical for maintaining the inhibitor's activity.
-
Reconstitution: this compound is typically dissolved in dimethyl sulfoxide (DMSO).
-
Storage: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months). For short-term storage, -20°C is acceptable for up to one month.[2]
Q3: What is the recommended working concentration for this compound in cell culture experiments?
The optimal concentration is highly dependent on the cell type, experimental duration, and the specific biological question. Published studies have used a range of concentrations:
-
For inhibiting Granzyme B-induced effects, concentrations as low as 10 ng/mL have been used for 72-hour incubations.[2]
-
For inhibiting caspase-3 activity and DNA fragmentation, a concentration of 50 µM for 18 hours has been reported.[2]
-
In some applications, concentrations up to 100 µmol/L have been utilized.
It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
Problem 1: I'm not seeing the expected inhibition of apoptosis.
Several factors could contribute to a lack of efficacy:
-
Inhibitor Instability: Ensure that the stock solution has been stored correctly and that working solutions are freshly prepared. The stability of this compound in aqueous solutions at physiological pH and temperature for extended periods may be limited.
-
Insufficient Concentration: The effective concentration can vary significantly between cell lines. It's crucial to perform a dose-response curve to determine the IC50 in your specific model.
-
Poor Cell Permeability: Peptide-based inhibitors like this compound can have limited cell permeability. Consider increasing the incubation time or concentration. However, be mindful of potential off-target effects at higher concentrations.
-
Alternative Cell Death Pathways: A critical consideration is that inhibiting caspases can sometimes shunt the cell death process towards alternative, caspase-independent pathways such as necroptosis or autophagy.[5][6][7] Therefore, the absence of apoptosis might not necessarily mean the cells are surviving. It is advisable to assess cell viability using methods that measure membrane integrity (e.g., propidium iodide staining or LDH release assay) in parallel with apoptosis assays.
-
Timing of Inhibition: The inhibitor must be present before or at the time of apoptosis induction to be effective.
Problem 2: I'm observing unexpected or off-target effects.
-
Lack of Specificity: While often described as a selective Granzyme B inhibitor, this compound also targets caspase-3.[2][3] Peptide-based inhibitors with a chloromethylketone (CMK) reactive group can exhibit broader reactivity. It is essential to include appropriate controls to dissect the specific contributions of Granzyme B versus caspase-3 inhibition. Consider using inhibitors with different mechanisms of action or greater specificity for comparison.
-
Induction of Autophagy: Some protease inhibitors have been shown to induce autophagy.[8] If you observe vacuolization in your cells or changes in autophagy markers (e.g., LC3-II conversion), this could be an off-target effect of the inhibitor.
-
Toxicity of the CMK Moiety: The chloromethylketone group is reactive and can contribute to cellular toxicity, potentially through interference with mitochondrial metabolism.[6] This toxicity may be independent of its effects on the target proteases. Always include a vehicle control (DMSO) and consider using a less reactive inhibitor class if toxicity is a concern.
Problem 3: I'm having issues with my Granzyme B or Caspase-3 activity assay.
-
Assay Interference: Ensure that the concentration of DMSO from the inhibitor stock is not affecting the assay performance. Most assay kits provide a recommended maximum percentage of solvent.
-
Incorrect Wavelengths or Filters: Double-check the excitation and emission wavelengths for fluorometric assays or the absorbance wavelength for colorimetric assays, as specified in your assay kit's protocol.[9][10][11]
-
Suboptimal Reaction Time: For kinetic assays, it's important to take readings within the linear range of the reaction.[9][12]
-
Improper Sample Preparation: Ensure that cell lysates are prepared according to the assay protocol and that protein concentrations are within the recommended range.[13][14]
Data Presentation
Selectivity Profile of this compound
| Target | This compound (Z-AAD-CMK) | Z-DEVD-FMK (Caspase-3 Inhibitor) | Ac-FLTD-CMK | Ac-LESD-CMK |
| Granzyme B | Potent Inhibitor (ID50 = 300 nM for inhibiting DNA fragmentation) | - | - | - |
| Caspase-1 | - | - | IC50 = 3.36 µM[15] | IC50 = 5.67 µM[15] |
| Caspase-3 | Known Inhibitor[2][3] | IC50 = 1.326 µM | Weakly Inhibits[15] | Weakly Inhibits[15] |
| Caspase-4 | - | - | Weakly Inhibits (IC50 = 30 µM)[15] | Weakly Inhibits (IC50 = 59 µM)[15] |
| Caspase-5 | - | - | IC50 = 15 µM[15] | IC50 = 2 µM[15] |
| Caspase-6 | - | - | Weakly Inhibits[15] | Weakly Inhibits[15] |
| Caspase-7 | - | - | Weakly Inhibits[15] | Weakly Inhibits[15] |
| Caspase-8 | - | - | - | IC50 = 50 nM[15] |
| Caspase-9 | - | - | - | IC50 = 12 µM[15] |
| Caspase-10 | - | - | - | IC50 = 520 nM[15] |
| Mouse Caspase-11 | - | - | Weakly Inhibits[15] | Weakly Inhibits[15] |
Note: "-" indicates that data was not found in the searched literature. IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: General Procedure for In-Cell Inhibition Assay
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (DMSO) for 1-2 hours.
-
Induction of Apoptosis: Induce apoptosis using a known stimulus (e.g., staurosporine, TNF-α, or co-culture with cytotoxic lymphocytes).
-
Incubation: Incubate for the desired period (e.g., 4-24 hours), depending on the apoptotic stimulus and cell type.
-
Endpoint Analysis: Harvest cells and analyze for markers of apoptosis (e.g., caspase-3 activity, PARP cleavage by Western blot, Annexin V staining by flow cytometry) and cell viability (e.g., PI staining, LDH assay).
Protocol 2: Caspase-3 Activity Assay (Fluorometric)
This is a generalized protocol based on commercially available kits. Always refer to the manufacturer's instructions for your specific kit.
-
Sample Preparation:
-
Induce apoptosis in your cell cultures, including a non-induced control.
-
Lyse the cells using the provided lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Assay Reaction:
-
In a 96-well plate, add 50-200 µg of protein from each cell lysate.
-
Prepare a reaction mix containing the reaction buffer and the caspase-3 substrate (e.g., DEVD-AFC).
-
Add the reaction mix to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Data Analysis: Compare the fluorescence intensity of the treated samples to the non-induced control to determine the fold-increase in caspase-3 activity.
Protocol 3: Granzyme B Activity Assay (Fluorometric)
This is a generalized protocol. Refer to your specific kit's manual for detailed instructions.
-
Sample Preparation: Prepare cell lysates as described for the caspase-3 assay.
-
Assay Reaction:
-
In a 96-well plate, add your sample containing Granzyme B.
-
Prepare a reaction mix with the Granzyme B assay buffer and the specific substrate (e.g., Ac-IEPD-AFC).
-
Add the reaction mix to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence kinetically at the appropriate wavelengths (e.g., Ex/Em = 380/500 nm for AFC), taking readings every 5 minutes.
-
-
Data Analysis: Determine the Granzyme B activity from the linear phase of the reaction, often by comparison to a standard curve of known enzyme activity.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. journals.plos.org [journals.plos.org]
- 5. Induction of Necrotic-Like Cell Death by Tumor Necrosis Factor Alpha and Caspase Inhibitors: Novel Mechanism for Killing Virus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The broad-spectrum caspase inhibitor Boc-Asp-CMK induces cell death in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase Inhibition Sensitizes Inhibitor of NF-κB Kinase β-deficient Fibroblasts to Caspase-independent Cell Death via the Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. abcam.com [abcam.com]
- 12. abcam.com [abcam.com]
- 13. assaygenie.com [assaygenie.com]
- 14. mpbio.com [mpbio.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving Z-Ala-Ala-Asp-CMK Cell Permeability
Welcome to the technical support center for Z-Ala-Ala-Asp-CMK. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the cell permeability of this irreversible caspase-3 inhibitor.
FAQs: Troubleshooting Poor Cell Permeability of this compound
Q1: What is this compound and why is cell permeability a concern?
This compound (Z-AAD-CMK) is a peptide-based irreversible inhibitor of caspase-3, a key executioner enzyme in apoptosis.[1] It is also known to inhibit Granzyme B.[2] Its structure, while effective for enzyme inhibition, can limit its ability to passively diffuse across the cell membrane to reach its intracellular target. The chloromethylketone (CMK) group forms a covalent bond with the caspase enzyme, leading to irreversible inhibition.[3]
Q2: My cells are not showing the expected apoptotic phenotype after treatment with this compound. How can I confirm the inhibitor is not entering the cells?
The lack of an apoptotic phenotype is a strong indicator of poor cell permeability. To confirm this, you can perform a cell fractionation assay. After treating the cells with the inhibitor, separate the cytosolic fraction from the membrane and nuclear fractions. Then, using an appropriate detection method (e.g., mass spectrometry), quantify the concentration of this compound in the cytosol. A low cytosolic concentration suggests a permeability issue.
Q3: I'm observing high levels of cell death, but it doesn't seem to be related to caspase-3 inhibition. What could be the cause?
At high concentrations, some peptide-based inhibitors can induce off-target effects or cytotoxicity. It is crucial to determine the IC50 of the inhibitor in your specific cell line and use a concentration that is effective for caspase-3 inhibition without causing general toxicity.[3] Consider performing a dose-response experiment and assessing cell viability using a method like the MTT assay.
Q4: Are there alternative formulations or delivery strategies I can use to improve the uptake of this compound?
Yes, several strategies can be employed to enhance the delivery of peptide-based inhibitors:
-
Cell-Penetrating Peptides (CPPs): Conjugating this compound to a CPP can significantly improve its cellular uptake.[4][5]
-
Nanoparticle Formulation: Encapsulating the inhibitor in lipid- or polymer-based nanoparticles can facilitate its entry into cells.[6]
-
Permeation Enhancers: Co-administration with mild permeation enhancers can transiently increase membrane permeability.
Q5: How can I assess the effectiveness of a chosen permeability enhancement strategy?
A functional assay, such as a caspase-3 activity assay, is a reliable method.[7] By comparing the caspase-3 activity in cells treated with the native inhibitor versus the enhanced formulation, you can quantify the improvement in intracellular delivery and target engagement.
Experimental Protocols
Protocol 1: Cellular Uptake Assay using Fluorescence Microscopy
This protocol provides a method to visualize the intracellular localization of a fluorescently labeled version of this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-conjugated)
-
Cell line of interest
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 (for nuclear staining)
-
Confocal microscope
Procedure:
-
Seed cells in a suitable imaging dish or plate and allow them to adhere overnight.[8]
-
Prepare a working solution of the fluorescently labeled inhibitor in culture medium at the desired concentration.
-
Remove the existing medium from the cells and replace it with the inhibitor-containing medium.
-
Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Ten minutes before the end of the incubation, add Hoechst 33342 to the medium for nuclear counterstaining.[8]
-
Wash the cells three times with cold PBS to remove any extracellular inhibitor.[9]
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a confocal microscope, acquiring images in both the inhibitor's and Hoechst's fluorescence channels.
Expected Results:
Successful cell permeation will be indicated by the presence of a fluorescent signal within the cytoplasm of the cells. Colocalization analysis with the nuclear stain can help determine if the inhibitor also enters the nucleus.
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3 in cell lysates to functionally assess the intracellular efficacy of this compound.[7]
Materials:
-
This compound (and any enhanced formulations)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Cell Lysis Buffer
-
2X Reaction Buffer with DTT
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and treat with your this compound formulation for a desired pre-incubation time. Include untreated and vehicle-treated controls.
-
Induce apoptosis in the cells using a suitable agent and incubate for the recommended time.
-
Pellet the cells by centrifugation and resuspend them in chilled Cell Lysis Buffer.[7]
-
Incubate the cell suspension on ice for 10 minutes.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.[7]
-
In a new 96-well plate, add a portion of the cell lysate to each well.
-
Add 2X Reaction Buffer (containing DTT) to each sample.[7]
-
Initiate the reaction by adding the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[7]
-
Measure the absorbance at 405 nm using a microplate reader.[7]
Data Analysis:
The absorbance is proportional to the amount of caspase-3 activity. Compare the absorbance values of the treated samples to the controls to determine the extent of caspase-3 inhibition.
Data Presentation
Table 1: Comparison of Permeability Enhancement Strategies
| Enhancement Strategy | Fold Increase in Cellular Uptake (Compared to Control) | Corresponding Decrease in Caspase-3 Activity | Reference |
| None (Native Inhibitor) | 1.0 | Baseline | - |
| Cell-Penetrating Peptide (CPP) Conjugation | 10-100 | Significant | [5] |
| Liposomal Formulation | 5-50 | Moderate to Significant | [6] |
| Chemical Modification (e.g., N-methylation) | 2-20 | Moderate | [10][11] |
Note: The values presented are illustrative and can vary depending on the specific CPP, lipid composition, cell line, and experimental conditions.
Visualizations
Signaling Pathway: Caspase-3 Mediated Apoptosis
This diagram illustrates the central role of Caspase-3 in both the intrinsic and extrinsic apoptotic pathways. This compound acts by directly and irreversibly inhibiting active Caspase-3.
References
- 1. assaygenie.com [assaygenie.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. How to Use Inhibitors [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kinampark.com [kinampark.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Z-Ala-Ala-Asp-CMK
Welcome to the technical support center for Z-Ala-Ala-Asp-CMK (Z-AAD-CMK). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the potential off-target effects of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is primarily characterized as a selective and irreversible inhibitor of granzyme B, a serine protease involved in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis.[1][2] It functions by binding to the active site of granzyme B, thereby blocking its proteolytic activity.[1]
Q2: Does this compound inhibit caspases?
A2: Yes, in addition to granzyme B, this compound has been observed to inhibit caspase-3 activity.[1] This is a critical consideration as both granzyme B and caspase-3 are key players in apoptosis, and a lack of specificity can complicate the interpretation of experimental results. In one study, a concentration of 50 μM Z-AAD-CMK was shown to reduce DNA fragmentation and inhibit caspase-3 activity in a cell co-culture system.[1]
Q3: What are the potential off-target effects of this compound on other proteases?
Q4: How can I minimize or control for off-target effects of this compound in my experiments?
A4: To minimize and control for off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Titrate Z-AAD-CMK to determine the minimal concentration required to inhibit your target of interest (e.g., granzyme B) without significantly affecting potential off-targets.
-
Employ structurally different inhibitors: Use another inhibitor with a different chemical scaffold that targets the same primary protease to confirm that the observed biological effect is not due to the specific off-target profile of Z-AAD-CMK.
-
Utilize genetic controls: If possible, use siRNA, shRNA, or CRISPR/Cas9 to knock down the expression of the intended target and observe if the phenotype matches the inhibitor's effect.
-
Perform rescue experiments: In a knockdown or knockout model of the intended target, the addition of Z-AAD-CMK should not produce any further effect if its action is specific.
-
Profile against related proteases: Directly test the activity of Z-AAD-CMK against a panel of purified proteases that are likely to be off-targets (e.g., various caspases, cathepsins).
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides potential solutions.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in cell-based assays. | Off-target inhibition of other proteases (e.g., caspases, cathepsins) is affecting cellular pathways beyond the intended target. | 1. Perform a dose-response curve to identify the optimal inhibitor concentration. 2. Validate findings with a second, structurally unrelated inhibitor for the primary target. 3. Use genetic approaches (e.g., siRNA) to confirm the role of the intended target. 4. Measure the activity of key potential off-target proteases in your cell lysates after treatment with Z-AAD-CMK. |
| Difficulty in attributing the observed apoptotic phenotype solely to granzyme B inhibition. | Z-AAD-CMK is also inhibiting downstream caspases (e.g., caspase-3), which are also key mediators of apoptosis. | 1. Measure the activity of both granzyme B and key caspases (e.g., caspase-3, -7, -8, -9) in parallel in your experimental system. 2. Use a more specific caspase inhibitor in conjunction with Z-AAD-CMK to dissect the respective contributions of each protease. |
| Inhibitor appears less potent in cell-based assays compared to in vitro enzymatic assays. | 1. Poor cell permeability of the inhibitor. 2. Inhibitor degradation or metabolism within the cell. 3. High intracellular concentration of the target protease. | 1. Verify the cell permeability of your batch of Z-AAD-CMK. 2. Increase the incubation time or concentration of the inhibitor. 3. Measure the intracellular concentration of the inhibitor if possible. |
Inhibitor Specificity Data
While comprehensive profiling data for this compound is limited in publicly available literature, the following table summarizes the known and potential targets. Researchers are strongly encouraged to perform their own selectivity profiling.
| Target Protease | Inhibitor | Reported IC50 / Ki / Effective Concentration | Notes |
| Granzyme B (homolog) | This compound | ID50 = 300 nM (for inhibition of apoptosis-related DNA fragmentation)[3] | This is an indirect measure of potency in a cell-based system. |
| Caspase-3 | This compound | Effective at 50 µM in a cell-based assay[1] | Direct IC50 or Ki value is not specified. |
| Cathepsins (e.g., B, L, S) | This compound | Data not available | Potential for off-target inhibition due to peptide-based structure. |
| Calpains | This compound | Data not available | Potential for off-target inhibition. |
Experimental Protocols
In Vitro Protease Activity Assay to Determine Inhibitor Specificity
This protocol describes a general method to assess the inhibitory activity of this compound against a purified protease using a fluorogenic substrate.
Materials:
-
Purified recombinant proteases (e.g., granzyme B, caspase-3, cathepsin B)
-
This compound
-
Appropriate fluorogenic protease substrates (e.g., Ac-IEPD-AFC for granzyme B, Ac-DEVD-AMC for caspase-3, Z-FR-AMC for cathepsin B)
-
Assay buffer specific to each protease
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In the wells of the 96-well plate, add a fixed amount of purified protease to varying concentrations of the inhibitor. Include a control with enzyme and buffer only (no inhibitor).
-
Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic substrate to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the specific fluorophore (e.g., Ex/Em = 380/500 nm for AFC; Ex/Em = 380/460 nm for AMC).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of enzyme activity versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Cell-Based Caspase-3 Activity Assay
This protocol allows for the measurement of caspase-3 activity in cell lysates following treatment with this compound.
Materials:
-
Cultured cells
-
This compound
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Cell lysis buffer
-
Caspase-3 fluorogenic substrate (Ac-DEVD-AMC)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with the apoptosis-inducing agent in the presence or absence of various concentrations of this compound. Include appropriate controls (untreated cells, vehicle control).
-
Cell Lysis: After the desired incubation period, harvest the cells and lyse them using a suitable cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Assay: In a 96-well black plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate Ac-DEVD-AMC to each well.
-
Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence at Ex/Em = 380/460 nm over time.
-
Data Analysis: Compare the caspase-3 activity (rate of fluorescence increase) in cells treated with the apoptosis inducer alone versus those co-treated with this compound.
Visualizations
Caption: Simplified signaling pathway of granzyme B-induced apoptosis and the inhibitory points of this compound.
Caption: Experimental workflow for characterizing the specificity of this compound.
Caption: A logical troubleshooting flowchart for experiments involving this compound.
References
troubleshooting Z-Ala-Ala-Asp-CMK insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Z-Ala-Ala-Asp-CMK, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound (also known as Z-AAD-CMK) is a synthetic peptide and a selective, irreversible inhibitor of Granzyme B.[1][2] By binding to the active site of Granzyme B, it blocks its proteolytic function, which plays a role in apoptosis (programmed cell death) and inflammation.[1] It has been used in research to inhibit Granzyme B-induced cytokine activation and to reduce caspase-3 activity.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: The most commonly recommended solvent for this compound is Dimethyl sulfoxide (DMSO).[3] For many hydrophobic peptides, dissolving in a small amount of DMSO before diluting with an aqueous buffer is a standard approach.[4][5][6]
Q3: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A3: Direct dissolution of hydrophobic peptides like this compound in aqueous buffers is often challenging.[6] The recommended procedure is to first create a concentrated stock solution in an organic solvent, such as DMSO, and then dilute this stock solution into your aqueous experimental buffer.[4][5] Be sure to add the DMSO stock solution to the buffer dropwise while vortexing to prevent precipitation.[6]
Q4: How should I prepare and store a stock solution of this compound?
A4: To prepare a stock solution, dissolve the lyophilized powder in pure DMSO to a desired concentration (e.g., 5 mg/mL).[3] After complete dissolution, it is critical to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][7] Store these aliquots in a sealed container, protected from moisture, at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 6 months).[1][3][7]
Q5: I observed precipitation when diluting my DMSO stock solution into my cell culture media or buffer. How can I fix this?
A5: Precipitation upon dilution indicates that the peptide's solubility limit in the final aqueous solution has been exceeded.[5] To resolve this, try lowering the final concentration of the inhibitor in your working solution. Additionally, ensure the final concentration of DMSO is kept low (typically under 0.5% in cell-based assays) as higher concentrations can be cytotoxic.[4] When diluting, add the DMSO stock to the aqueous solution slowly while mixing.[6]
Troubleshooting Guide: Insolubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound.
| Problem | Potential Cause | Recommended Solution |
| Lyophilized powder does not dissolve in aqueous buffer. | The peptide is hydrophobic due to its amino acid composition and modifying groups (Z and CMK). | Do not attempt to dissolve directly in aqueous solutions. Prepare a concentrated stock solution in 100% DMSO first.[3] |
| Solution appears cloudy or turbid after dissolving in DMSO. | Incomplete dissolution or presence of micro-aggregates. | Gently warm the solution to 37-40°C.[5] Use sonication for short periods to aid dissolution.[5] Centrifuge the solution to pellet any undissolved material before use.[5] |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The peptide has reached its solubility limit in the final buffer. The hydrophobic nature of the peptide promotes aggregation in aqueous environments.[8] | 1. Lower the Final Concentration: Reduce the target concentration of the peptide in your working solution. 2. Optimize Dilution: Add the DMSO stock solution drop-by-drop into the aqueous buffer while vortexing gently.[6] This avoids localized high concentrations that can trigger precipitation. 3. Check Buffer pH: Peptide solubility is lowest at its isoelectric point (pI).[8] Adjusting the buffer pH away from the pI may improve solubility. Since this compound contains an acidic residue (Asp), a slightly basic pH might help. |
| Stock solution performance degrades over time. | Improper storage leading to chemical degradation or damage from freeze-thaw cycles. | Always aliquot stock solutions into single-use volumes after preparation.[1] Store aliquots tightly sealed at -20°C or -80°C and protect from moisture.[1][7] |
Quantitative Data: Solubility
The solubility of peptide inhibitors can vary. The following data has been reported for this compound.
| Solvent | Reported Solubility | Reference |
| DMSO | 5 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound (Molecular Weight: 441.86 g/mol )[3]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Preparation: Bring the vial of lyophilized this compound powder and the DMSO to room temperature.
-
Calculation: To prepare a 10 mM stock solution from 1 mg of peptide:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.01 mol/L * 441.86 g/mol ) = 0.000226 L = 226 µL
-
-
Dissolution: Add 226 µL of anhydrous DMSO to the vial containing 1 mg of this compound.
-
Mixing: Vortex the vial gently until the powder is completely dissolved. If needed, brief sonication or warming to 37°C can be applied.[5]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 3 months or -80°C for up to 6 months.[1][7]
Protocol 2: In Vitro Caspase-3 Activity Assay
This protocol is a general guideline for measuring caspase-3 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysate (prepared in a suitable lysis buffer, e.g., containing HEPES, CHAPS, DTT)[9]
-
This compound stock solution (prepared in DMSO)
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
96-well microplate (black, for fluorescence)
-
Plate reader with fluorescence detection capabilities (Excitation ~380 nm, Emission ~460 nm for AMC)[9]
Methodology:
-
Prepare Lysates: Prepare cell lysates from control and treated cells on ice. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).[9]
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Sample Wells: 10-50 µg of cell lysate protein, your desired concentration of this compound (or vehicle control, e.g., DMSO), and Assay Buffer to a final volume of 90 µL.
-
Blank Wells: Assay Buffer only (no lysate).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the caspases.
-
Initiate Reaction: Add 10 µL of the caspase-3 substrate (to a final concentration of ~50 µM) to each well to start the reaction.[9]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[9]
-
Measurement: Measure the fluorescence intensity using a plate reader (Ex/Em = 380/460 nm for AMC).
-
Data Analysis: Subtract the blank reading from all sample readings. Express caspase-3 activity as relative fluorescence units (RFU) or calculate the concentration of liberated fluorophore using a standard curve.
Visualizations
Troubleshooting Workflow for Insolubility
Caption: A logical workflow for dissolving this compound.
General Experimental Workflow
Caption: A typical workflow for an in vitro inhibition assay.
Simplified Granzyme B Signaling Pathway
Caption: Inhibition of the Granzyme B apoptosis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. ≥95% (HPLC), solid, Granzyme B inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Z-Ala-Ala-Asp-CMK degradation in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Z-Ala-Ala-Asp-CMK in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, a selective and irreversible Granzyme B inhibitor.
| Issue | Potential Cause | Recommended Solution |
| Reduced or No Inhibitory Activity | Degradation of the Inhibitor: this compound is a peptide-based chloromethyl ketone that can be susceptible to degradation, especially at non-optimal pH and temperature. The chloromethyl ketone moiety is most stable at lower pH values. | - Prepare fresh stock solutions of the inhibitor in high-purity DMSO. - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1] - Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] - When diluting into aqueous buffers or cell culture media, prepare the working solution immediately before use. |
| Incorrect Inhibitor Concentration: The effective concentration of this compound can vary depending on the cell type, cell density, and the specific experimental conditions. | - Perform a dose-response experiment to determine the optimal concentration for your system. Typical working concentrations range from 10 ng/mL to 50 µM.[1] - Ensure accurate dilution of the stock solution. | |
| Presence of Thiols in Media: High concentrations of thiol-containing reagents (e.g., DTT, β-mercaptoethanol) in the experimental buffer can react with the chloromethyl ketone group, inactivating the inhibitor. | - If possible, avoid the use of high concentrations of thiol-containing reagents in your experimental setup when using this compound. - If their presence is necessary, consider increasing the concentration of the inhibitor after careful titration. | |
| Cell Toxicity Observed | High Concentration of DMSO: The vehicle used to dissolve this compound, is toxic to cells at high concentrations. | - Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1% (v/v). - Always include a vehicle control (medium with the same concentration of DMSO as the inhibitor-treated samples) in your experiments to assess the effect of the solvent on cell viability. |
| Off-Target Effects: At high concentrations, peptide inhibitors can sometimes exhibit off-target effects.[2][3] | - Use the lowest effective concentration of this compound as determined by your dose-response experiments. - Consider using a negative control peptide to ensure the observed effects are specific to Granzyme B inhibition. | |
| Precipitation of the Inhibitor in Aqueous Solution | Low Solubility in Aqueous Buffers: this compound is hydrophobic and has limited solubility in aqueous solutions. | - Prepare a high-concentration stock solution in 100% high-purity DMSO.[4] - When preparing working solutions, add the DMSO stock to the aqueous buffer or cell culture medium slowly while vortexing to ensure proper mixing. - Avoid preparing dilute aqueous stocks for long-term storage. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a synthetic peptide that acts as an irreversible inhibitor of Granzyme B.[4] The peptide sequence (Ala-Ala-Asp) mimics the substrate recognition site of Granzyme B, allowing the inhibitor to bind to the enzyme's active site. The chloromethyl ketone (CMK) group then forms a covalent bond with a key amino acid residue in the active site, leading to irreversible inactivation of the enzyme.
2. What is the recommended storage and stability of this compound?
Proper storage is crucial to maintain the activity of this compound.
| Form | Storage Temperature | Stability |
| Lyophilized Powder | -20°C to -80°C | Up to 1 year |
| Reconstituted in DMSO | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Note: It is strongly recommended to aliquot the reconstituted inhibitor into single-use vials to avoid multiple freeze-thaw cycles, which can lead to degradation.[1]
3. At what working concentration should I use this compound?
The optimal working concentration of this compound is highly dependent on the specific experimental system. However, a general starting range is between 10 ng/mL and 50 µM.[1] It is essential to perform a dose-response curve to determine the most effective concentration for your particular cell type and experimental conditions.
4. Can this compound inhibit other proteases?
This compound is designed to be a selective inhibitor of Granzyme B. While it shows high specificity, at very high concentrations, the possibility of off-target inhibition of other proteases, particularly caspases that also recognize aspartate residues, cannot be entirely ruled out. One study noted that at a concentration of 50 μM, this compound can inhibit caspase-3 activity.[1] Therefore, it is crucial to use the lowest effective concentration and appropriate controls to ensure the observed effects are due to the inhibition of Granzyme B.
5. How can I validate the activity of my this compound?
The activity of this compound can be validated by performing a Granzyme B activity assay. This can be done using a purified Granzyme B enzyme and a fluorogenic or colorimetric substrate. Pre-incubating the enzyme with this compound should result in a significant reduction in substrate cleavage compared to the enzyme-only control.
Experimental Protocols
Protocol: Validation of this compound Activity using a Fluorometric Granzyme B Assay
This protocol provides a method to confirm the inhibitory activity of this compound on purified human Granzyme B.
Materials:
-
Purified active human Granzyme B
-
This compound
-
Granzyme B substrate (e.g., Ac-IEPD-AFC)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 10 mM DTT, pH 7.4)
-
High-purity DMSO
-
96-well black microplate
-
Fluorometric plate reader with excitation/emission wavelengths of ~400 nm and ~505 nm, respectively.
Procedure:
-
Prepare a 10 mM stock solution of this compound in high-purity DMSO.
-
Prepare working solutions of this compound by serially diluting the stock solution in Assay Buffer. It is recommended to test a range of final concentrations (e.g., 1 µM to 100 µM).
-
Prepare the Granzyme B enzyme solution by diluting the purified enzyme to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Set up the inhibition reaction: In the wells of the 96-well plate, add the Granzyme B enzyme solution and the this compound working solutions. Include a control with enzyme and Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate solution by diluting the Granzyme B substrate to the desired final concentration in Assay Buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence in a kinetic mode for at least 30 minutes, taking readings every 1-2 minutes.
-
Analyze the data by calculating the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Compare the reaction rates in the presence of different concentrations of this compound to the control. A significant decrease in the reaction rate indicates effective inhibition by this compound.
Signaling Pathways and Experimental Workflows
Granzyme B-Mediated Apoptosis Pathway
Granzyme B, delivered into a target cell by perforin, can induce apoptosis through multiple pathways. It can directly cleave and activate executioner caspases, such as caspase-3 and caspase-7.[5] Alternatively, it can cleave the Bid protein to its truncated form (tBid), which translocates to the mitochondria and initiates the intrinsic apoptosis pathway, leading to the release of cytochrome c and the activation of caspase-9, which in turn activates caspase-3.[5][6] this compound specifically inhibits Granzyme B, blocking these downstream events.
Caption: Granzyme B-mediated apoptosis signaling pathway.
Caspase-3 Activation and Apoptosis Execution
Caspase-3 is a key executioner caspase in apoptosis.[7] It is activated by initiator caspases such as caspase-8 (from the extrinsic pathway) and caspase-9 (from the intrinsic pathway).[8] Once activated, caspase-3 cleaves a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Caption: Caspase-3 activation and apoptosis execution pathway.
Experimental Workflow for Testing this compound in Cell Culture
This diagram outlines a typical workflow for assessing the efficacy of this compound in a cell-based assay.
Caption: Experimental workflow for Z-AAD-CMK efficacy testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target Effects in CRISPR/Cas9-mediated Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Caspase 3 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
interpreting unexpected results with Z-Ala-Ala-Asp-CMK
Welcome to the technical support center for Z-Ala-Ala-Asp-CMK. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is primarily known as a selective inhibitor of Granzyme B, a serine protease involved in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis.[1] It binds to the active site of Granzyme B, blocking its proteolytic function.[1]
Q2: Does this compound inhibit any other proteases?
A2: Yes, this compound has been reported to inhibit caspase-3 activity.[1] While it is selective for Granzyme B, cross-reactivity with other proteases, particularly other caspases, may occur, especially at higher concentrations. The chloromethylketone (CMK) moiety is a reactive group that can potentially interact with other cysteine proteases.
Q3: What are the common applications of this compound?
A3: this compound is widely used in research to study:
-
Granzyme B-mediated apoptosis.
-
Inflammatory diseases.[1]
-
Cancer biology and immunotherapy.[1]
-
The role of Granzyme B in extracellular matrix remodeling.
Q4: What is the recommended working concentration for this compound in cell culture?
A4: The optimal concentration of this compound should be determined empirically for each cell type and experimental setup. However, based on published studies, a starting range of 10 µM to 50 µM is often used. For example, a concentration of 50 μM was shown to reduce DNA fragmentation and inhibit caspase-3 activity in a co-culture system.[1]
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in DMSO to create a stock solution. It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Refer to the manufacturer's datasheet for specific solubility and storage instructions.
Troubleshooting Guide
Unexpected results can arise from various factors in an experiment. This guide addresses common issues encountered when using this compound and provides potential explanations and solutions.
Issue 1: Incomplete or No Inhibition of Apoptosis
| Potential Cause | Explanation | Suggested Solution |
| Suboptimal Inhibitor Concentration | The concentration of this compound may be too low to effectively inhibit the target protease in your specific experimental system. | Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., 1 µM to 100 µM). |
| Alternative Apoptotic Pathways | The cell death observed may be mediated by pathways independent of Granzyme B or Caspase-3. For instance, Granzyme A can induce caspase-independent cell death. | Investigate the involvement of other apoptotic pathways using specific inhibitors or genetic knockouts. Analyze the activation of other caspases (e.g., Caspase-8, -9). |
| Inhibitor Instability | This compound, like many peptide-based inhibitors, may have limited stability in solution or under certain experimental conditions. | Prepare fresh inhibitor solutions for each experiment. Avoid prolonged incubation times at 37°C if possible. |
| Perforin-Independent Granzyme B Activity | Granzyme B can have extracellular roles and may induce cellular responses without entering the cytosol, a process that is not inhibited by intracellular this compound.[2] | Consider the possibility of extracellular Granzyme B activity. Use cell-impermeable Granzyme B inhibitors as a control if available. |
Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects
| Potential Cause | Explanation | Suggested Solution |
| Inhibition of Non-Apoptotic Caspase-3 Functions | Caspase-3 has known roles in cellular processes other than apoptosis, such as cell differentiation and proliferation.[3][4][5][6][7] Inhibition of these functions may lead to unexpected phenotypes. | Carefully characterize the observed phenotype. Consider that the effects may be due to the inhibition of a non-apoptotic caspase-3 function. Use lower, more specific concentrations of the inhibitor. |
| Cross-reactivity with Other Proteases | At higher concentrations, this compound may inhibit other proteases besides Granzyme B and Caspase-3, leading to off-target effects. | Use the lowest effective concentration of this compound. If possible, confirm the findings with a structurally different Granzyme B inhibitor or through genetic approaches (e.g., siRNA). |
| Toxicity of the Chloromethylketone (CMK) Moiety | Chloromethylketone-based inhibitors can exhibit non-specific reactivity and cytotoxicity, particularly at high concentrations or with prolonged exposure.[8] | Include a vehicle control (DMSO) and a negative control peptide without the CMK group if available. Perform cell viability assays (e.g., MTT, LDH) to assess cytotoxicity. |
Signaling Pathways
To aid in the interpretation of your results, the following diagrams illustrate the key signaling pathways involving Granzyme B and Caspase-3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Implication of caspase-3 and granzyme B expression and activity in spleenocytes of ehrlich ascites carcinoma mice subjected to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-apoptotic functions of caspase-3 in nervous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. A non-apoptotic function of caspase-3 in pharmacologically-induced differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Caspase-3 has a nonapoptotic function in erythroid maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The chloromethylketone protease inhibitor AAPF(CMK) also targets ATP-dependent helicases and SAP-domain proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Z-Ala-Ala-Asp-CMK as a Granzyme B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) with other common granzyme B inhibitors. Experimental data is presented to objectively evaluate its performance, alongside detailed protocols for key validation assays.
Introduction to Granzyme B and its Inhibition
Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1][2] Upon release into a target cell, it plays a crucial role in initiating apoptosis, or programmed cell death, through various signaling pathways.[1] Given its role in immune-mediated cell killing, the inhibition of granzyme B is a key area of research for various therapeutic applications, including the modulation of inflammatory diseases and the enhancement of cancer immunotherapies.
This compound (Z-AAD-CMK) is a synthetic, cell-permeable peptide that acts as a selective and irreversible inhibitor of granzyme B.[3][4] It functions by covalently binding to the active site of the enzyme, thereby blocking its proteolytic activity.[5] This guide will compare the efficacy of Z-AAD-CMK with other known granzyme B inhibitors.
Performance Comparison of Granzyme B Inhibitors
The following table summarizes the quantitative data for Z-AAD-CMK and its alternatives. The inhibitory potency is a key metric for comparing the effectiveness of these molecules.
| Inhibitor | Type | Mechanism of Action | Potency |
| This compound (Z-AAD-CMK) | Synthetic Peptide (Chloromethylketone) | Irreversible covalent modification of the active site histidine | ID50 = 0.3 µM[6] |
| Ac-Ile-Glu-Pro-Asp-CHO (Ac-IEPD-CHO) | Synthetic Peptide (Aldehyde) | Reversible competitive inhibition | Ki = 80 nM[7][8] |
| Serpin B9 (PI-9) | Endogenous Protein (Serine Protease Inhibitor) | Forms a stable, covalent complex with granzyme B, acting as a "suicide" substrate | Very potent, rapid inhibition |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Granzyme B induces apoptosis via caspase-dependent and independent pathways.
Caption: Workflow for a fluorometric granzyme B inhibition assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation.
Fluorometric Granzyme B Activity Assay
This protocol is adapted from commercially available granzyme B inhibitor screening kits and is suitable for determining the potency of inhibitors like Z-AAD-CMK.[9][10]
Materials:
-
Recombinant human Granzyme B
-
Granzyme B Assay Buffer
-
Granzyme B Substrate (e.g., Ac-IEPD-AFC)
-
This compound and other test inhibitors
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute the Granzyme B enzyme in the assay buffer to the desired concentration.
-
Prepare a stock solution of the fluorogenic substrate Ac-IEPD-AFC in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Z-AAD-CMK and other test inhibitors in the assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the Granzyme B enzyme solution.
-
Add 25 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the Granzyme B substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 500 nm.
-
Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C, protected from light.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 or Ki value.
-
Cell-Based Cytotoxicity Assay
This protocol outlines a method to assess the ability of an inhibitor to block granzyme B-mediated cell death induced by cytotoxic T lymphocytes.[11]
Materials:
-
Effector Cells (e.g., activated human CTLs or NK cells)
-
Target Cells (e.g., a suitable cancer cell line)
-
Cell culture medium
-
This compound
-
A method to quantify cell death (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry)
Procedure:
-
Cell Preparation:
-
Culture and expand the effector and target cell lines under appropriate conditions.
-
Label the target cells with a fluorescent dye (e.g., CFSE) to distinguish them from the effector cells during analysis.
-
-
Inhibitor Pre-treatment:
-
Pre-incubate the effector cells with various concentrations of Z-AAD-CMK or a vehicle control for 1-2 hours at 37°C.
-
-
Co-culture:
-
Mix the pre-treated effector cells with the labeled target cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubate the co-culture for 4-6 hours at 37°C to allow for cytotoxic killing.
-
-
Quantification of Cell Death:
-
Harvest the cells and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry.
-
Gate on the fluorescently labeled target cell population and quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each condition.
-
Determine the extent to which Z-AAD-CMK inhibits CTL-mediated cytotoxicity by comparing the percentage of target cell death in the presence and absence of the inhibitor.
-
Conclusion
This compound is a potent and selective irreversible inhibitor of granzyme B. Its efficacy, as demonstrated by its low micromolar ID50, makes it a valuable tool for studying the biological roles of granzyme B and for the development of potential therapeutic agents. The experimental protocols provided in this guide offer a framework for the validation and comparison of Z-AAD-CMK and other granzyme B inhibitors in both biochemical and cell-based assays. Researchers should consider the specific characteristics of each inhibitor, such as reversibility and cell permeability, when selecting the most appropriate compound for their experimental needs.
References
- 1. Mouse Cytotoxic T Cell-derived Granzyme B Activates the Mitochondrial Cell Death Pathway in a Bim-dependent Fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. apexbt.com [apexbt.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enzo Life Sciences Z-AAD-CMK (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. Ac-IEPD-CHO | Granzyme B inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. content.abcam.com [content.abcam.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Effector cell mediated cytotoxicity measured by intracellular Granzyme B release in HIV infected subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Granzyme B Inhibitors: Z-Ala-Ala-Asp-CMK and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) with other notable granzyme B inhibitors. The information presented herein is curated from experimental data to assist researchers in selecting the most appropriate inhibitor for their specific needs.
Introduction to Granzyme B Inhibition
Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1] Upon release into a target cell, it plays a crucial role in initiating apoptosis, making it a key component of the immune response against virally infected and tumor cells. The activity of granzyme B is tightly regulated, and its dysregulation is implicated in various pathological conditions. Consequently, inhibitors of granzyme B are invaluable tools for studying its physiological and pathological roles and hold therapeutic potential.
This guide focuses on the comparative analysis of Z-AAD-CMK, a widely used granzyme B inhibitor, against other synthetic and natural inhibitors. We will delve into their mechanisms of action, potency, and specificity, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Granzyme B Inhibitors
The efficacy of a granzyme B inhibitor is primarily determined by its potency, commonly measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the available quantitative data for Z-AAD-CMK and a selection of other granzyme B inhibitors. It is important to note that direct comparisons of absolute values can be challenging as they may be derived from different experimental setups.
| Inhibitor | Type | Mechanism of Action | Potency (Ki or IC50/ID50) | Specificity Notes |
| This compound (Z-AAD-CMK) | Synthetic Peptide (Chloromethylketone) | Irreversible, covalent modification of the active site histidine.[1][2] | ID50 = 300 nM (for inhibiting apoptosis-related DNA fragmentation).[3] Described as a selective granzyme B inhibitor.[4] | Also reported to have an effect on caspases.[4] |
| VTI-1002 | Small Molecule | Potent and selective inhibitor. | Ki = 4.4 nM (human Granzyme B)[5] | Highly selective for Granzyme B over caspases 3-10, cathepsin G, and neutrophil elastase.[5] |
| Ac-IEPD-CHO | Synthetic Peptide (Aldehyde) | Reversible inhibitor. | Ki = 80 nM[5] | Also inhibits caspase-7 and caspase-8. |
| Serpin B9 (PI-9) | Natural Protein (Serpin) | Endogenous irreversible inhibitor, forms a covalent complex.[2] | Not specified in the provided results. | Natural physiological inhibitor of granzyme B. |
Mechanism of Action and Specificity
This compound (Z-AAD-CMK) is a cell-permeable peptide inhibitor that acts as an irreversible covalent inhibitor of granzyme B.[1] Its structure mimics the substrate of granzyme B, allowing it to bind to the active site where the chloromethylketone moiety reacts with the active site histidine, leading to permanent inactivation. While it is selective for granzyme B, some cross-reactivity with other proteases, particularly caspases, has been noted.[4]
VTI-1002 is a first-in-class small molecule inhibitor that demonstrates high potency and selectivity for granzyme B.[5] Its low nanomolar Ki value and minimal activity against other proteases make it a highly specific tool for studying granzyme B function.[5]
Ac-IEPD-CHO is a reversible peptide aldehyde inhibitor of granzyme B. Its aldehyde group interacts with the active site serine of the protease. While it is a potent inhibitor, it also shows inhibitory activity against other proteases like caspase-7 and caspase-8.
Serpin B9 (Protease Inhibitor 9) is a natural, endogenous serpin (serine protease inhibitor) that acts as a "suicide" substrate for granzyme B. It forms a stable, covalent complex with the protease, leading to its irreversible inhibition.[2] Serpin B9 plays a crucial physiological role in protecting the cytotoxic lymphocytes from their own granzyme B.
Granzyme B Signaling Pathway
Granzyme B, once delivered into the target cell by perforin, can induce apoptosis through multiple pathways. The following diagram illustrates the key signaling events initiated by granzyme B.
Caption: Granzyme B-mediated apoptosis signaling pathways.
Experimental Protocols
Determination of IC50 for Granzyme B Inhibitors
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against granzyme B using a fluorometric assay.
Materials:
-
Recombinant human Granzyme B
-
Granzyme B fluorogenic substrate (e.g., Ac-IEPD-AFC)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4)
-
Test inhibitors (e.g., Z-AAD-CMK, VTI-1002, Ac-IEPD-CHO) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~500 nm)
Experimental Workflow Diagram:
Caption: Workflow for IC50 determination of Granzyme B inhibitors.
Procedure:
-
Prepare Inhibitor Dilutions:
-
Prepare a stock solution of each test inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stock solutions in Assay Buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (Assay Buffer with the same final concentration of DMSO as the inhibitor wells).
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well black microplate, add a fixed amount of recombinant human Granzyme B to each well.
-
Add the serially diluted inhibitors and the vehicle control to the respective wells.
-
The final volume in each well should be consistent.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme. For irreversible inhibitors like Z-AAD-CMK, this pre-incubation step is crucial.
-
-
Enzymatic Reaction:
-
Prepare the Granzyme B substrate solution in Assay Buffer.
-
To initiate the reaction, add the substrate solution to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation wavelength should be around 380 nm and the emission wavelength around 500 nm for an AFC-based substrate.
-
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
The choice of a granzyme B inhibitor depends on the specific experimental goals.
-
This compound (Z-AAD-CMK) is a widely used, cell-permeable, and irreversible inhibitor. Its irreversible nature can be advantageous for ensuring complete and lasting inhibition. However, researchers should be mindful of its potential for off-target effects on caspases.
-
VTI-1002 stands out for its high potency and exceptional selectivity, making it an excellent choice for studies requiring precise targeting of granzyme B with minimal confounding effects.[5]
-
Ac-IEPD-CHO is a potent, reversible inhibitor that can be useful for experiments where a reversible mode of action is desired. Its cross-reactivity with certain caspases should be considered.
-
Serpin B9 represents the natural regulatory mechanism for granzyme B and can be utilized in studies exploring the physiological regulation of this protease.
By understanding the distinct characteristics of these inhibitors, researchers can make informed decisions to advance their investigations into the multifaceted roles of granzyme B in health and disease.
References
Comparative Analysis of Z-Ala-Ala-Asp-CMK Cross-Reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of the irreversible protease inhibitor, Z-Ala-Ala-Asp-CMK (Z-AAD-CMK), with other relevant proteases. The information is intended to assist researchers in evaluating the suitability of this inhibitor for their experimental needs, particularly in studies where protease specificity is a critical factor.
Executive Summary
This compound is widely recognized as a potent and selective inhibitor of Granzyme B, a serine protease crucial for inducing apoptosis in target cells. While its primary target is well-established, understanding its potential for off-target inhibition is vital for the accurate interpretation of experimental results. This guide summarizes the available quantitative data on the cross-reactivity of Z-AAD-CMK with other proteases, primarily caspases, and provides detailed experimental protocols for assessing inhibitor specificity.
Quantitative Cross-Reactivity Data
The following table summarizes the available inhibitory activity of this compound against various proteases. The data is presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant for inhibitors (Ki), where available.
| Protease Target | Inhibitor | IC50 / Ki (nM) | Comments |
| Granzyme B | This compound | ID50 = 300 | Inhibits apoptosis-related DNA fragmentation induced by fragmentin 2, a rat homolog of granzyme B. |
| Caspase-3 | This compound | - | At 50 μM, reduces DNA fragmentation and inhibits caspase-3 activity.[1] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to characterize protease inhibitors, the following diagrams illustrate a typical signaling pathway involving Granzyme B and caspases, and a general workflow for determining inhibitor specificity.
Caption: Simplified signaling pathway of Granzyme B-induced apoptosis and the inhibitory action of this compound.
References
Independent Verification of Z-Ala-Ala-Asp-CMK Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic inhibitor Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) with alternative compounds, supported by experimental data and detailed protocols. The information presented herein is intended to assist researchers in the independent verification of Z-AAD-CMK's activity and in the selection of appropriate inhibitors for their studies.
Introduction to this compound
This compound is a synthetic peptide that functions as an irreversible inhibitor of certain proteases. While it is widely recognized as a selective inhibitor of Granzyme B, a serine protease involved in cytotoxic T lymphocyte-mediated apoptosis, it also exhibits inhibitory activity against caspase-3.[1] This dual activity necessitates careful consideration and independent verification of its specificity in experimental settings.
Data Presentation: A Comparative Analysis of Inhibitor Potency
The following table summarizes the inhibitory concentrations (IC50) of this compound and other relevant protease inhibitors. This data is compiled from various sources to provide a comparative overview of their potency and selectivity.
| Inhibitor | Target(s) | IC50 / Ki | Notes |
| This compound (Z-AAD-CMK) | Granzyme B , Caspase-3 | Not specified in sources | Primarily a Granzyme B inhibitor with known cross-reactivity for Caspase-3.[1] |
| Z-DEVD-FMK | Caspase-3, -6, -7, -8, -10 | ~10 µM (for pro-caspase-3 activation) | A widely used, potent, and irreversible inhibitor of caspase-3.[2] |
| Ac-DEVD-CHO | Caspase-3, Caspase-7 | Ki = 0.23 nM (Caspase-3), Ki = 1.6 nM (Caspase-7) | A potent, reversible aldehyde inhibitor of caspase-3 and -7. |
| Z-VAD-FMK | Pan-caspase inhibitor | Varies by caspase | A broad-spectrum caspase inhibitor, useful for determining general caspase involvement. |
| Ac-YVAD-CMK | Caspase-1 | Not specified in sources | A selective inhibitor of caspase-1. |
Note: IC50 and Ki values can vary depending on the experimental conditions, including substrate concentration and enzyme source. Researchers are encouraged to determine these values under their own assay conditions.
Experimental Protocols
To independently verify the activity of this compound, researchers can employ well-established enzymatic assays. Below are detailed protocols for assessing the inhibition of Caspase-3 and Granzyme B.
Protocol 1: Fluorometric Assay for Caspase-3 Activity
This protocol is adapted from standard methodologies for measuring caspase-3 activity using a fluorogenic substrate.
Materials:
-
Purified active human Caspase-3
-
Caspase-3 inhibitor to be tested (e.g., this compound, Z-DEVD-FMK)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
Caspase-3 substrate: Ac-DEVD-AFC (7-amino-4-trifluoromethylcoumarin) or Ac-DEVD-AMC (7-amino-4-methylcoumarin)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., DMSO).
-
Dilute the purified active Caspase-3 to the desired concentration in cold Assay Buffer.
-
Prepare a stock solution of the Caspase-3 substrate (Ac-DEVD-AFC or Ac-DEVD-AMC) in DMSO.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add the desired concentration of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Add the diluted active Caspase-3 to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
To initiate the reaction, add the Caspase-3 substrate to each well. The final concentration of the substrate should be at or near its Km value for Caspase-3.
-
Immediately place the plate in a fluorometric microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm for AFC, or an excitation of ~360-380 nm and an emission of ~440-460 nm for AMC.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition by comparing the reaction rate in the presence of the inhibitor to the vehicle control.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Fluorometric Assay for Granzyme B Activity
This protocol outlines a method for measuring Granzyme B activity, which is crucial for assessing the primary target of this compound.
Materials:
-
Purified active human Granzyme B
-
Granzyme B inhibitor to be tested (e.g., this compound)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT)
-
Granzyme B substrate: Ac-IETD-AFC or Ac-IEPD-AFC
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., DMSO).
-
Dilute the purified active Granzyme B to the desired concentration in cold Assay Buffer.
-
Prepare a stock solution of the Granzyme B substrate in DMSO.
-
-
Assay Setup:
-
Add the desired concentration of the inhibitor to the wells of a 96-well plate. Include a vehicle control.
-
Add the diluted active Granzyme B to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the Granzyme B substrate to each well.
-
Immediately transfer the plate to a fluorometric microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Calculate the reaction rate and percent inhibition as described in the Caspase-3 assay protocol.
-
Determine the IC50 value by testing a range of inhibitor concentrations.
-
Signaling Pathways and Experimental Workflow
To provide a conceptual framework for the action of this compound, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow for inhibitor characterization.
References
A Comparative Guide to Granzyme B Inhibition: Z-Ala-Ala-Asp-CMK vs. siRNA Knockdown
For researchers investigating the roles of granzyme B in apoptosis, immune responses, and various pathologies, the choice between a small molecule inhibitor and a genetic knockdown approach is a critical experimental design decision. This guide provides a comprehensive comparison of two widely used methods for reducing granzyme B activity: the chemical inhibitor Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) and siRNA-mediated gene knockdown.
Mechanism of Action
This compound is a synthetic peptide that acts as a selective and irreversible inhibitor of granzyme B.[1][2][3] Its structure mimics the substrate recognition sequence of granzyme B, allowing it to bind to the enzyme's active site.[1] The chloromethylketone (CMK) moiety then forms a covalent bond with a critical histidine residue in the active site, permanently inactivating the enzyme.[4][5] This rapid and direct inhibition of enzymatic activity makes Z-AAD-CMK a powerful tool for studying the immediate downstream effects of granzyme B proteolytic function.
Comparative Data
The following tables summarize key quantitative parameters for both Z-AAD-CMK and siRNA knockdown of granzyme B, based on available experimental data.
| Parameter | This compound | References |
| Effective Concentration | 10 ng/mL - 50 µM in cell culture | [1] |
| Inhibition Onset | Rapid (minutes to hours) | |
| Duration of Effect | Dependent on inhibitor stability and cell turnover | |
| Specificity | Selective for granzyme B | [1] |
| Off-Target Effects | Potential for cross-reactivity with other proteases at high concentrations |
| Parameter | siRNA Knockdown of Granzyme B | References |
| Typical Transfection Conc. | 10 nM - 100 nM | [7] |
| Time to Max. Knockdown | 24 - 96 hours | [8] |
| Duration of Effect | Transient (typically 3-7 days) | [9] |
| Specificity | High, dependent on siRNA sequence design | |
| Off-Target Effects | Potential for miRNA-like off-target effects and induction of cellular toxicity | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
siRNA Transfection for Granzyme B Knockdown in Lymphocytes
This protocol is adapted for the transfection of primary lymphocytes, which are notoriously difficult to transfect. Electroporation is often the most effective method.[9]
Materials:
-
siRNA targeting granzyme B (and non-targeting control siRNA)
-
Primary lymphocytes
-
Electroporation cuvettes (0.4 cm gap)
-
Electroporator
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Antibiotics (optional)
Procedure:
-
Culture primary lymphocytes in appropriate medium supplemented with FBS. Ensure cells are healthy and in the logarithmic growth phase.
-
On the day of transfection, count the cells and resuspend them in a suitable electroporation buffer at a concentration of 1 x 10^7 cells/mL.
-
For each transfection, add 20-80 pmols of granzyme B siRNA or control siRNA to a pre-chilled electroporation cuvette.[8]
-
Add 100 µL of the cell suspension to the cuvette containing the siRNA.
-
Gently tap the cuvette to mix the contents.
-
Electroporate the cells using optimized parameters for your specific cell type and electroporator.
-
Immediately after electroporation, transfer the cells to a pre-warmed culture plate containing fresh, complete medium.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assessing knockdown efficiency.[8]
Western Blot Analysis of Granzyme B Knockdown
This protocol is used to quantify the reduction in granzyme B protein levels following siRNA treatment.
Materials:
-
Cell lysates from siRNA-transfected and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against granzyme B
-
Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Load 20-30 µg of total protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-granzyme B antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the percentage of granzyme B knockdown relative to the loading control.
Granzyme B Activity Assay (Colorimetric)
This assay measures the enzymatic activity of granzyme B in cell lysates.
Materials:
-
Cell lysates
-
96-well microplate
-
Granzyme B-specific colorimetric substrate (e.g., Ac-IEPD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare cell lysates from treated and control cells in a lysis buffer that does not contain protease inhibitors.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of total protein) to each well.
-
Prepare a reaction mixture containing the assay buffer and the granzyme B colorimetric substrate.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The amount of color produced is proportional to the granzyme B activity.
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key downstream effector of granzyme B-induced apoptosis.
Materials:
-
Cell lysates
-
96-well black microplate
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
Fluorometric microplate reader
Procedure:
-
Prepare cell lysates from treated and control cells.
-
Determine the protein concentration of the lysates.
-
In a 96-well black plate, add 50 µL of cell lysate to each well.[12]
-
Prepare a reaction mixture containing the assay buffer and the caspase-3 fluorogenic substrate.[12]
-
Add 50 µL of the reaction mixture to each well.[12]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[12]
-
Measure the fluorescence with an excitation wavelength of 380-400 nm and an emission wavelength of 460-505 nm.[12][13][14] The fluorescence intensity is proportional to the caspase-3 activity.
LDH Cytotoxicity Assay
This assay quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cell culture supernatants
-
96-well microplate
-
LDH assay kit reagents (substrate mix, assay buffer)
-
Stop solution
-
Microplate reader
Procedure:
-
Culture cells and treat with experimental compounds (e.g., cytotoxic lymphocytes with or without granzyme B inhibition).
-
After the desired incubation period, centrifuge the plate to pellet the cells.
-
Carefully transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.[15][16]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50-100 µL of the reaction mixture to each well containing the supernatant.[16]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[16]
-
Add 50 µL of stop solution to each well.[16]
-
Measure the absorbance at 490 nm using a microplate reader.[15] The absorbance is proportional to the amount of LDH released and, therefore, the level of cytotoxicity.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound inhibition of the granzyme B pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. journals.plos.org [journals.plos.org]
- 5. creative-enzymes.com [creative-enzymes.com]
- 6. licorbio.com [licorbio.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Lymphocyte siRNA electroporation transfection | McManus Lab [mcmanuslab.ucsf.edu]
- 10. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target effects by siRNA can induce toxic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 14. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. LDH Cytotoxicity Assay [bio-protocol.org]
- 16. cellbiologics.com [cellbiologics.com]
A Comparative Guide to Caspase Inhibition: Evaluating Z-Ala-Ala-Asp-CMK and Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of commonly used caspase inhibitors, offering a valuable resource for researchers investigating apoptosis and other caspase-mediated cellular processes. While Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) is frequently cited, its primary role as a selective granzyme B inhibitor with some cross-reactivity towards caspase-3 necessitates a broader look at more specific and potent caspase inhibitors for targeted research.[1][2][3][4][5] This guide focuses on the quantitative analysis of well-characterized caspase inhibitors: the caspase-3 specific inhibitor Z-DEVD-FMK, and the broad-spectrum (pan-caspase) inhibitors Z-VAD-FMK and Q-VD-OPh.
Quantitative Inhibitor Comparison
The following table summarizes the inhibitory constants (IC50 and Ki) for key caspase inhibitors against a panel of caspases. This data is crucial for selecting the most appropriate inhibitor for a given experimental design, ensuring specificity and efficacy.
| Inhibitor | Target Profile | Caspase-1 | Caspase-3 | Caspase-7 | Caspase-8 | Caspase-9 | Reference(s) |
| Z-DEVD-FMK | Caspase-3 Specific | - | 18 µM (IC50) | - | - | - | [6][7] |
| Z-VAD-FMK | Pan-caspase | Yes (inhibits) | Yes (inhibits) | Yes (inhibits) | Yes (inhibits) | Yes (inhibits) | [8][9][10] |
| Q-VD-OPh | Pan-caspase | 25-400 nM (IC50) | 25-400 nM (IC50) | 48 nM (IC50) | 25-400 nM (IC50) | 25-400 nM (IC50) | [11][12][13][14] |
| Ac-DEVD-CHO | Group II Caspases | - | 0.2 nM (Ki) | 0.3 nM (Ki) | - | - | [1] |
Experimental Protocols
A standardized protocol for assessing caspase inhibition is essential for reproducible results. Below is a typical workflow for an in vitro caspase activity assay using a fluorogenic substrate.
General Caspase Inhibition Assay Protocol
1. Reagent Preparation:
- Lysis Buffer: Prepare a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT).
- Assay Buffer: Prepare an assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol, and 10 mM DTT).
- Caspase Substrate: Reconstitute a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3) in DMSO to a stock concentration of 10 mM.
- Inhibitor Stock Solutions: Prepare stock solutions of the caspase inhibitors (Z-AAD-CMK, Z-DEVD-FMK, Z-VAD-FMK, Q-VD-OPh) in DMSO.
2. Cell Lysis:
- Induce apoptosis in your cell line of interest using a known stimulus. A negative control of untreated cells should be included.
- Harvest cells by centrifugation and wash with ice-cold PBS.
- Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the cell lysate.
3. Inhibition Assay:
- In a 96-well microplate, add the cell lysate.
- Add varying concentrations of the caspase inhibitor to the wells. Include a vehicle control (DMSO).
- Incubate the plate at 37°C for 30 minutes.
- Add the fluorogenic caspase substrate to each well to a final concentration of 50 µM.
- Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360-380 nm excitation and 440-460 nm emission for AMC-based substrates) over time using a fluorescence plate reader.
4. Data Analysis:
- Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
- Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Visualizing a Caspase-Mediated Pathway and Experimental Workflow
Diagrams generated using Graphviz (DOT language) are provided below to illustrate a key signaling pathway and the experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. scbt.com [scbt.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Z-DEVD-FMK | Caspase-3 Inhibitor | Caspase-3 inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. invivogen.com [invivogen.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Q-VD-OPH | Pan-caspase Inhibitor | Anti-apoptosis | TargetMol [targetmol.com]
- 13. Q-VD-Oph|QVD-Oph|pan-caspase inhibitor [dcchemicals.com]
- 14. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Z-Ala-Ala-Asp-CMK and Other Key Caspase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of protease inhibitors is critical for advancing apoptosis research and therapeutic development. This guide provides a comparative analysis of Z-Ala-Ala-Asp-CMK (Z-AAD-CMK), a known granzyme B inhibitor, and its activity against caspases, benchmarked against the well-established caspase inhibitors Z-DEVD-FMK and Z-VAD-FMK.
This review synthesizes available data on the inhibitory profiles of these compounds, presents detailed experimental methodologies for their assessment, and visualizes their roles in relevant signaling pathways.
Inhibitor Profile and Specificity
This compound is primarily recognized as a selective inhibitor of granzyme B, a serine protease involved in cytotoxic T lymphocyte-mediated apoptosis.[1][2] While its principal target is granzyme B, studies have indicated that Z-AAD-CMK also exhibits inhibitory activity against caspase-3, a key executioner caspase in the apoptotic cascade.[3][4] In experimental models, Z-AAD-CMK has been shown to reduce DNA fragmentation and inhibit caspase-3 activity in cell co-culture systems.[3][4]
For a comprehensive comparison, this guide includes data on two widely used caspase inhibitors:
-
Z-DEVD-FMK: A selective and irreversible inhibitor of caspase-3.[1][5] It is also known to inhibit other caspases, including caspase-6, -7, -8, and -10.[5]
-
Z-VAD-FMK: A broad-spectrum, irreversible pan-caspase inhibitor.[6]
The following table summarizes the available quantitative data on the inhibitory activity of these compounds. A notable discrepancy exists in the reported IC50 values for Z-DEVD-FMK, which may be attributable to different experimental conditions.
| Inhibitor | Target | IC50 / Ki | Comments |
| This compound | Granzyme B | Data not available in searched sources | Selective granzyme B inhibitor.[1][2] |
| Caspase-3 | Data not available in searched sources | Inhibitory activity reported.[3][4] | |
| Z-DEVD-FMK | Caspase-3 | 18 µM[1] | Irreversible inhibitor.[1][5] |
| Caspase-3 | 1.326 µM[7] | ||
| Z-VAD-FMK | Pan-caspase | Data not available in searched sources | Broad-spectrum irreversible inhibitor.[6] |
| Ac-DEVD-CHO | Caspase-3 | Ki of 0.2 nM[8] | Potent, reversible aldehyde inhibitor.[8] |
| Caspase-7 | Ki of 0.3 nM[8] |
Experimental Protocols
Accurate assessment of inhibitor potency is paramount. Below are detailed methodologies for key experiments cited in the literature.
Caspase Activity Assay (Fluorometric)
This protocol is a generalized procedure for determining caspase activity and inhibition.
Principle: Activated caspases in apoptotic cell lysates cleave a specific peptide substrate conjugated to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC). The amount of released, fluorescent AMC is proportional to the caspase activity and can be quantified using a fluorescence plate reader.
Materials:
-
Cells or tissue lysates to be assayed
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 200 mM NaCl, 0.2% CHAPS, 20% sucrose, 20 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
Inhibitor stock solutions (e.g., Z-AAD-CMK, Z-DEVD-FMK in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Sample Preparation:
-
Induce apoptosis in cell culture using a desired method.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in Cell Lysis Buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well black microplate, add cell lysate (typically 20-50 µg of protein) to each well.
-
For inhibitor studies, pre-incubate the lysate with various concentrations of the inhibitor (e.g., Z-AAD-CMK) for a specified time (e.g., 10-30 minutes) at room temperature.
-
Add 2x Reaction Buffer to each well.
-
Initiate the reaction by adding the fluorogenic caspase substrate to a final concentration of 50 µM.
-
-
Measurement:
-
Immediately measure the fluorescence at time zero.
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence at regular intervals (e.g., every 15-30 minutes) for 1-2 hours.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence over time.
-
For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Granzyme B Inhibition Assay
A similar fluorometric or colorimetric assay can be employed to assess the inhibition of granzyme B by Z-AAD-CMK, using a granzyme B-specific substrate such as Ac-IEPD-AFC.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within cellular signaling pathways and the logical flow of experiments is crucial for a deeper understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: Apoptotic pathway showing the points of inhibition for Z-AAD-CMK and Z-DEVD-FMK.
Caption: Workflow for determining the IC50 of a caspase inhibitor.
Conclusion
This compound serves as a valuable tool for studying granzyme B-mediated cell death, with the important consideration of its cross-reactivity with caspase-3. For studies requiring specific inhibition of caspase-3, Z-DEVD-FMK is a more targeted choice, although researchers should be aware of the variability in reported IC50 values and consider validating its potency under their specific experimental conditions. For broad-spectrum caspase inhibition, Z-VAD-FMK remains the standard. The selection of an appropriate inhibitor is contingent upon the specific research question and the desired level of selectivity. Further quantitative studies on the caspase inhibition profile of this compound are warranted to provide a more complete understanding of its off-target effects.
References
- 1. Z-DEVD-FMK | Caspase-3 Inhibitor | Caspase-3 inhibitor | TargetMol [targetmol.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. z-devd-fmk.com [z-devd-fmk.com]
- 6. A constitutively active and uninhibitable caspase-3 zymogen efficiently induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
A Researcher's Guide to Control Experiments for Z-Ala-Ala-Asp-CMK Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) with alternative inhibitors and outlines essential control experiments to ensure the validity of research findings. Understanding the specificity and potential off-target effects of this inhibitor is critical for accurate interpretation of experimental data in apoptosis and inflammation research.
Understanding this compound: A Dual Inhibitor
This compound is a synthetic peptide that acts as an irreversible inhibitor of both Granzyme B and Caspase-3.[1][2][3][4][5] Granzyme B is a serine protease released by cytotoxic T lymphocytes and natural killer cells to induce apoptosis in target cells.[6][7][8] Caspase-3 is a key executioner caspase in the apoptotic signaling cascade.[9] This dual inhibitory nature necessitates careful experimental design to delineate the specific effects of Z-AAD-CMK on each pathway.
Comparison with Alternative Inhibitors
To dissect the specific roles of Granzyme B and caspase-3 in a biological system, it is crucial to compare the effects of Z-AAD-CMK with more selective inhibitors. The following table summarizes key characteristics of Z-AAD-CMK and two common alternatives: Z-VAD-FMK (a pan-caspase inhibitor) and Ac-DEVD-CHO (a specific caspase-3/7 inhibitor).
| Inhibitor | Primary Target(s) | Mechanism of Action | Reported Ki/IC50 Values for Caspase-3 | Key Considerations |
| This compound (Z-AAD-CMK) | Granzyme B, Caspase-3 | Irreversible covalent modification of the active site cysteine. | Not widely reported, but inhibits caspase-3 activity.[1][2] | Dual specificity requires controls to differentiate between Granzyme B and caspase-3 inhibition. |
| Z-VAD-FMK | Pan-caspase inhibitor (inhibits multiple caspases) | Irreversible covalent modification of the active site cysteine.[10][11] | Broadly inhibits caspases with IC50 values in the low micromolar to nanomolar range. | Useful for determining if a process is caspase-dependent, but lacks specificity for individual caspases. |
| Ac-DEVD-CHO | Caspase-3, Caspase-7 | Reversible competitive inhibitor.[12][13][14][15][16] | Ki = 0.23 nM.[16][17] | Highly specific for caspase-3 and -7, making it a good control to confirm caspase-3-mediated effects. |
Essential Control Experiments
A rigorous set of control experiments is paramount when using Z-AAD-CMK to ensure that the observed effects are attributable to the intended target.
Validating Apoptosis Induction:
-
Positive Control: Treat cells with a known apoptosis inducer (e.g., Staurosporine, Etoposide) to confirm the cell system is responsive.
-
Negative Control: Untreated or vehicle-treated (e.g., DMSO) cells to establish baseline levels of apoptosis.
Assessing Specificity of Inhibition:
-
Comparison with a pan-caspase inhibitor (Z-VAD-FMK): To determine if the observed effects are broadly due to caspase inhibition.
-
Comparison with a specific caspase-3/7 inhibitor (Ac-DEVD-CHO): To specifically implicate caspase-3 in the observed phenotype.
-
Granzyme B-deficient system: If possible, use cells that do not express Granzyme B or use siRNA to knock down Granzyme B expression to isolate the effects of Z-AAD-CMK on caspase-3.
Biochemical and Cellular Assays:
The following table details key experiments to perform alongside Z-AAD-CMK treatment.
| Experiment | Purpose | Expected Outcome with Z-AAD-CMK Treatment |
| Caspase-3 Activity Assay | To directly measure the inhibition of caspase-3 enzymatic activity. | Reduction in the cleavage of a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-AMC). |
| Western Blot for Cleaved Caspase-3 | To visualize the inhibition of caspase-3 activation. | Decreased levels of the active (cleaved) fragments of caspase-3. |
| Western Blot for Cleaved PARP | To assess the inhibition of a key downstream substrate of caspase-3. | Reduction in the cleavage of PARP-1 (116 kDa) into its 89 kDa fragment.[18][19][20][21] |
| Annexin V/Propidium Iodide (PI) Staining | To quantify the percentage of apoptotic and necrotic cells. | Decrease in the percentage of Annexin V-positive (apoptotic) cells.[22][23][24][25] |
Experimental Protocols
Caspase-3 Activity Assay (Fluorometric)
Principle: This assay measures the cleavage of a specific caspase-3 substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC), by active caspase-3, which releases the fluorescent molecule AMC.[26][27][28][29][30]
Procedure:
-
Prepare cell lysates from control and treated cells in a suitable lysis buffer on ice.
-
Determine the protein concentration of each lysate.
-
In a 96-well black plate, add 50 µg of protein lysate to each well.
-
Prepare a reaction buffer containing the fluorogenic substrate Ac-DEVD-AMC (final concentration 50 µM).
-
Add the reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Include a blank (lysis buffer and reaction buffer only) and a positive control (recombinant active caspase-3).
Western Blot for Cleaved Caspase-3 and Cleaved PARP
Principle: This technique separates proteins by size to allow for the detection of specific proteins using antibodies. A decrease in the pro-form and an increase in the cleaved forms of caspase-3, and an increase in the cleaved PARP fragment are indicative of apoptosis.[19][21]
Procedure:
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 12% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. Also, probe for total caspase-3, total PARP, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.[22][23][24][25]
Procedure:
-
Harvest cells (including supernatant for suspension cells) and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Granzyme B Inhibitor Z-AAD-CH2Cl - Creative Enzymes [creative-enzymes.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Granzyme B - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. invivogen.com [invivogen.com]
- 11. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 12. abpbio.com [abpbio.com]
- 13. biotium.com [biotium.com]
- 14. thomassci.com [thomassci.com]
- 15. Ac-DEVD-CHO | C20H30N4O11 | CID 644345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. stemcell.com [stemcell.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 19. youtube.com [youtube.com]
- 20. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. kumc.edu [kumc.edu]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. bosterbio.com [bosterbio.com]
- 26. bdbiosciences.com [bdbiosciences.com]
- 27. 2.14. Apoptosis Determination by Caspase-3 Activity Assay [bio-protocol.org]
- 28. 2.7. Caspase-3 activity assay [bio-protocol.org]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. media.cellsignal.com [media.cellsignal.com]
Safety Operating Guide
Personal protective equipment for handling Z-Ala-Ala-Asp-CMK
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Z-Ala-Ala-Asp-CMK, a selective granzyme B inhibitor. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While the chemical, physical, and toxicological properties of this compound have not been exhaustively investigated, it is imperative to handle it with due care.[1] The primary routes of exposure to mitigate are inhalation, skin contact, and eye contact.[1]
A risk assessment should always precede the handling of this compound to ensure the appropriate level of personal protective equipment is utilized.
Table 1: Recommended Personal Protective Equipment (PPE) for Routine Handling
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles.[1][2] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[1][3] | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat or other protective clothing.[1] | Shields skin and personal clothing from contamination. |
| Respiratory | Appropriate respirator (use in a well-ventilated area or fume hood).[1] | Prevents inhalation of the compound, especially if it becomes airborne. |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Don all required PPE as outlined in Table 1.
-
Weighing and Reconstitution: When weighing the powdered form, take care to avoid creating dust.[1] For reconstitution, refer to the product's data sheet for appropriate solvents. Once prepared, it is recommended to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[4]
-
Experimental Use: During experimental procedures, avoid direct contact with the compound. Use appropriate laboratory equipment for all transfers and manipulations.
-
Post-Handling: After handling, thoroughly clean all work surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.
Storage Conditions
| Parameter | Specification |
| Temperature | Recommended storage at -20°C.[1][4] |
| Container | Keep the container tightly closed in a cool, dry place.[1] |
| Stock Solution | Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[4] |
Emergency Procedures and Disposal
In the event of an emergency, immediate and appropriate action is critical.
Table 2: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air. Rinse the mouth and nasal cavity with clean water and seek medical attention.[1] |
| Skin Contact | Wash the affected area with plenty of water. If irritation persists, seek medical advice.[1] |
| Eye Contact | Immediately flush eyes with plenty of water. If discomfort continues, consult a physician.[1] |
| Ingestion | Rinse the mouth with water and seek immediate medical attention.[1] |
Accidental Release Measures
In case of a spill, the following steps should be taken:
-
Evacuate non-essential personnel from the area.
-
Don enhanced PPE, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[1]
-
Carefully sweep up the spilled solid material, avoiding dust generation.[1]
-
Place the swept material into a sealed bag for waste disposal.[1]
-
Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound must be treated as chemical waste.
-
Method: The recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Regulations: Adhere to all federal, state, and local environmental regulations for chemical waste disposal.[1]
Visual Guide to PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
